molecular formula C10H11NO3 B175053 N-(3-Acetyl-2-hydroxyphenyl)acetamide CAS No. 103205-33-0

N-(3-Acetyl-2-hydroxyphenyl)acetamide

Cat. No.: B175053
CAS No.: 103205-33-0
M. Wt: 193.2 g/mol
InChI Key: IZEKPTZDLKKMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-acetyl-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEKPTZDLKKMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548066
Record name N-(3-Acetyl-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103205-33-0
Record name N-(3-Acetyl-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide from ortho-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-(3-Acetyl-2-hydroxyphenyl)acetamide, a valuable chemical intermediate, starting from ortho-aminophenol. The synthesis involves a two-step process: the chemoselective N-acetylation of ortho-aminophenol to form N-(2-hydroxyphenyl)acetamide, followed by a Lewis acid-catalyzed Fries rearrangement to introduce an acetyl group onto the aromatic ring, yielding the target molecule. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The conversion of ortho-aminophenol to this compound is strategically performed in two primary stages.

  • N-Acetylation: The initial step involves the selective acetylation of the more nucleophilic amino group of ortho-aminophenol using an acetylating agent like acetic anhydride. This reaction forms the stable intermediate, N-(2-hydroxyphenyl)acetamide. The hydroxyl group remains largely unreacted under controlled conditions due to the higher nucleophilicity of the amine.[1]

  • Fries Rearrangement: The intermediate, N-(2-hydroxyphenyl)acetamide, is first O-acetylated to form N-(2-acetoxyphenyl)acetamide. This phenolic ester then undergoes a Fries rearrangement, a classic organic reaction catalyzed by a Lewis acid (e.g., aluminum chloride), which involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[2][3] This reaction is regioselective, yielding primarily ortho and para hydroxyaryl ketones.[2][4] For this specific synthesis, the reaction conditions are optimized to favor the migration to the ortho position relative to the original ester, resulting in the desired this compound.

An alternative, multi-step industrial pathway has also been patented, involving acetylation, methylation, bromination, acetyl group introduction, and a final reduction-debromination step to achieve a total yield of 41.7%.[5]

Logical Synthesis Workflow

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Fries Rearrangement Start ortho-Aminophenol Intermediate1 N-(2-hydroxyphenyl)acetamide Start:e->Intermediate1:w Acetic Anhydride Room Temperature Intermediate2 N-(2-acetoxyphenyl)acetamide Intermediate1->Intermediate2 Acetic Anhydride (O-Acetylation) FinalProduct This compound Intermediate2:e->FinalProduct:w AlCl₃ (Lewis Acid) Heat (>160°C)

Caption: A workflow diagram illustrating the two-stage synthesis from ortho-aminophenol.

Quantitative Data Summary

The following table summarizes the reaction conditions and expected yields for each step of the synthesis. The data is compiled from analogous reactions and established chemical principles.

StepReactantsReagents & CatalystsSolventTemperatureTimeMolar Yield (%)Reference
1. N-Acetylation ortho-AminophenolAcetic AnhydrideEthyl Acetate or Water-5°C to Room Temp.3.5 - 10 hours~75-99%[5][6]
2. Fries Rearrangement N-(2-acetoxyphenyl)acetamideAluminum Chloride (AlCl₃)None or Non-polar solvent> 160°CVariableModerate to Good[2][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyphenyl)acetamide (N-Acetylation)

This procedure is adapted from established methods for the chemoselective acetylation of aminophenols.[6][7]

Materials:

  • ortho-Aminophenol (1 mol)

  • Acetic Anhydride (1.1 mol)

  • Ethyl Acetate (or suitable solvent)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • In a 2L round-bottom flask, dissolve 1 mole of ortho-aminophenol in an appropriate solvent like ethyl acetate.

  • Cool the solution in an ice bath to between -5°C and 0°C with continuous stirring.

  • Slowly add 1.1 moles of acetic anhydride to the cooled solution dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for approximately 3.5 to 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting solid, N-(2-hydroxyphenyl)acetamide, can be further purified by recrystallization. A molar yield of up to 99% has been reported for analogous reactions.[5]

Protocol 2: Synthesis of this compound (Fries Rearrangement)

This protocol describes the Lewis acid-catalyzed rearrangement of the O-acylated intermediate, which must be prepared first by reacting N-(2-hydroxyphenyl)acetamide with an acetylating agent under conditions suitable for ester formation.

Materials:

  • N-(2-acetoxyphenyl)acetamide (1 mol) (Prepared from the product of Protocol 1)

  • Anhydrous Aluminum Chloride (AlCl₃) (Excess, ~2.5 mol)

  • Nitrobenzene (or other high-boiling non-polar solvent, can also be run neat)

  • Heating mantle and condenser

  • Ice, Hydrochloric Acid (HCl) for workup

Methodology:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolution of HCl gas.

  • In a flask equipped with a reflux condenser and a gas outlet, carefully add an excess of anhydrous aluminum chloride (AlCl₃).

  • Slowly add the N-(2-acetoxyphenyl)acetamide to the AlCl₃. A complex will form.

  • If using a solvent, add it at this stage.

  • Heat the reaction mixture to a high temperature (typically >160°C). High temperatures are known to favor the formation of the ortho-isomer, which is the desired product.[4][8]

  • Maintain the temperature and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • The product may precipitate out of the aqueous solution. If not, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product will likely be a mixture of ortho (3-acetyl) and para (5-acetyl) isomers. These can be separated by column chromatography or fractional crystallization. The ortho-isomer is often more volatile and can sometimes be separated by steam distillation due to intramolecular hydrogen bonding.[4]

References

An In-depth Technical Guide to N-(3-Acetyl-2-hydroxyphenyl)acetamide: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-(3-Acetyl-2-hydroxyphenyl)acetamide is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related isomers and predicted properties, alongside established principles of chemical synthesis and structural analysis.

Introduction

This compound is an organic compound featuring an acetamide group and an acetyl group attached to a 2-hydroxyphenyl ring. Its structural isomers, such as N-(3-Acetyl-4-hydroxyphenyl)acetamide, are known intermediates in the synthesis of pharmaceuticals. For instance, N-(3-Acetyl-4-hydroxyphenyl)acetamide is a useful intermediate in the synthesis of rac Diacetolol, the principal metabolite of Acebutolol.[1] Given the biological significance of related structures, understanding the chemical properties and structural elucidation of this compound is of considerable interest for medicinal chemistry and drug development.

This technical guide provides a detailed summary of the known and predicted chemical properties of this compound, a plausible experimental protocol for its synthesis, and a thorough discussion of the analytical techniques required for its complete structure elucidation.

Chemical Properties and Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 2, an acetyl group at position 3, and an acetamido group at position 1.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₁NO₃PubChem (for isomer)[2]
Molecular Weight 193.20 g/mol PubChem (for isomer)[2]
Exact Mass 193.0739 g/mol PubChem (for isomer)[2]
CAS Number 34553-33-6 (predicted)N/A

Table 2: Predicted Physicochemical Properties

PropertyValueNotes
Melting Point 167-168°CBased on isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1]
Boiling Point 414.4±35.0 °CPredicted for isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1]
Density 1.267±0.06 g/cm³Predicted for isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1]
pKa 10.11±0.18Predicted for isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1]
Solubility Slightly soluble in DMSO and MethanolBased on isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1]

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from the preparation method of its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, which involves a multi-step process starting from o-aminophenol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process:

  • Acetylation of o-Aminophenol: Protection of the amino group.

  • Fries Rearrangement: Migration of the acetyl group to the aromatic ring.

  • Final Acetylation: Introduction of the second acetyl group.

SynthesisWorkflow A o-Aminophenol C N-(2-hydroxyphenyl)acetamide A->C Acetylation Step 1 B Acetic Anhydride Ethyl Acetate E 1-(3-amino-2-hydroxyphenyl)ethanone C->E Rearrangement Step 2 D Fries Rearrangement (AlCl3) G This compound E->G Acetylation Step 3 F Acetic Anhydride Pyridine

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide

  • In a round-bottom flask, dissolve o-aminophenol (1 equivalent) in ethyl acetate.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize excess acetic acid.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(2-hydroxyphenyl)acetamide.

Step 2: Fries Rearrangement to 1-(3-amino-2-hydroxyphenyl)ethanone

  • To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, add N-(2-hydroxyphenyl)acetamide (1 equivalent) portion-wise.

  • Slowly heat the reaction mixture to 60-70 °C and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice containing concentrated hydrochloric acid.

  • The product can be extracted with a suitable organic solvent.

  • The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 1-(3-amino-2-hydroxyphenyl)ethanone (1 equivalent) in pyridine or a mixture of acetic anhydride and a catalytic amount of sulfuric acid.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from an appropriate solvent to obtain pure this compound.

Structure Elucidation

The definitive structure of the synthesized this compound would be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplets) in the range of δ 6.5-8.0 ppm. - Singlet for the amide proton (-NH) around δ 9.0-10.0 ppm. - Singlet for the phenolic hydroxyl proton (-OH) at a variable chemical shift, potentially downfield. - Two singlets for the methyl protons of the two acetyl groups around δ 2.0-2.6 ppm.
¹³C NMR - Carbonyl carbons of the acetyl and acetamido groups in the range of δ 168-170 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methyl carbons of the acetyl groups around δ 20-25 ppm.
FT-IR (cm⁻¹) - Broad O-H stretching vibration for the phenolic hydroxyl group around 3400 cm⁻¹. - N-H stretching vibration around 3300 cm⁻¹. - C=O stretching vibrations for the ketone and amide carbonyls around 1650-1680 cm⁻¹. - C-N stretching and N-H bending vibrations in the fingerprint region.
Mass Spec (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight of 193.20. - Fragmentation patterns corresponding to the loss of acetyl and acetamido groups.

Structure Elucidation Workflow

ElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Data Interpretation NMR->Data IR->Data MS->Data Structure Confirmed Structure of This compound Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Potential Applications and Future Research

While direct applications of this compound are not documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules with potential biological activity. The presence of phenolic hydroxyl and acetamido groups makes it a candidate for derivatization to explore a range of pharmacological targets.

Future research should focus on the successful synthesis and isolation of this compound, followed by a comprehensive evaluation of its physicochemical properties and biological activities. Comparative studies with its isomers would provide valuable insights into structure-activity relationships.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated chemical properties, a plausible synthetic route, and a detailed strategy for the structure elucidation of this compound. By leveraging data from related compounds and established chemical principles, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development who are interested in exploring this and similar molecular scaffolds. The successful synthesis and characterization of this compound will undoubtedly contribute to the broader understanding of substituted acetanilides and their potential applications.

References

"N-(3-Acetyl-2-hydroxyphenyl)acetamide" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Acetyl-2-hydroxyphenyl)acetamide, a specialty chemical with potential applications in research and development. Due to the limited availability of public data on this specific isomer, this document focuses on its fundamental chemical properties, a detailed synthesis protocol derived from patent literature, and an analysis of the potential biological activities and signaling pathways based on closely related structural analogs. This guide aims to serve as a foundational resource for researchers interested in the evaluation and potential application of this compound.

Chemical Identity and Properties

PropertyThis compoundN-(3-Acetyl-4-hydroxyphenyl)acetamideN-(4-Acetyl-3-hydroxyphenyl)acetamideN-(2-hydroxyphenyl)acetamide
CAS Number Not Available7298-67-1[1][2]40547-58-8[3]614-80-2[4][5]
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₃[1]C₁₀H₁₁NO₃[3]C₈H₉NO₂[4][5]
Molecular Weight 193.19 g/mol 193.20 g/mol [2]193.202 g/mol [3]151.16 g/mol [5]
IUPAC Name This compoundN-(3-Acetyl-4-hydroxyphenyl)acetamideN-(4-acetyl-3-hydroxyphenyl)acetamideN-(2-hydroxyphenyl)acetamide

Synthesis Protocol

A detailed method for the preparation of this compound has been outlined in the patent literature. The synthesis is a multi-step process commencing from 2-aminophenol.[6] The overall reported yield for the final product is 41.7%, with a purity of 99.8% as determined by HPLC.[6]

Experimental Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Methylation cluster_2 Step 3: Bromination cluster_3 Step 4: Friedel-Crafts Acylation cluster_4 Step 5: Reduction and Debromination A 2-Aminophenol B N-(2-hydroxyphenyl)acetamide A->B Acetic Anhydride EA Solvent, -5 to 0 °C to RT C N-(2-methoxyphenyl)acetamide B->C CH3I, Phase Transfer Catalyst Reflux (95-110 °C) D N-(5-bromo-2-methoxyphenyl)acetamide C->D Bromine Solvent (e.g., Methylene Chloride) E N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide D->E Acetyl Chloride, AlCl3 Methylene Chloride, Ice Bath to 25 °C F This compound E->F H2, Pd/C, Acid Binding Agent Solvent, 50-75 °C

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological effects and signaling pathways of this compound are not currently available in the public domain. However, based on the activities of structurally similar acetamide derivatives, particularly its isomers, we can infer potential areas for investigation.

Anti-inflammatory and Antioxidant Properties

Numerous acetamide derivatives have been studied for their anti-inflammatory and antioxidant activities.[7][8] For instance, N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and anti-arthritic properties in animal models.[9] This compound was found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[9] Furthermore, it has been shown to mitigate oxidative stress.[9] In a mouse model of acute kidney injury, N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugate demonstrated protective effects by reducing inflammation and oxidative injury.[10] This was associated with the downregulation of inducible nitric oxide synthase (iNOS) and NF-κB p50, and the upregulation of heme oxygenase-1 (HO-1).[10]

Postulated Signaling Pathway

Based on the evidence from related compounds, a plausible mechanism of action for this compound could involve the modulation of inflammatory and oxidative stress pathways. A key pathway to consider is the NF-κB signaling cascade, which is a critical regulator of inflammation.

G Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway ROS ROS ROS->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound (postulated) This compound (postulated) This compound (postulated)->ROS Scavenging This compound (postulated)->NF-κB Pathway Inhibition

Caption: Postulated anti-inflammatory and antioxidant mechanism of action.

Conclusion

This compound is a compound with a defined synthetic route but limited publicly available data regarding its specific biological functions. The information provided in this guide on its synthesis and the potential biological activities, inferred from its structural analogs, offers a solid starting point for researchers and drug development professionals. Further investigation is warranted to fully characterize this molecule and explore its therapeutic potential.

References

Spectroscopic and Methodological Deep Dive: The Case of N-Acetyl Phenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of N-acetyl phenylacetamides, a class of compounds with relevance in medicinal chemistry and materials science. While a comprehensive, publicly available dataset for N-(3-Acetyl-2-hydroxyphenyl)acetamide remains elusive within standard scientific databases and literature, this paper presents a detailed analysis of a closely related isomer, N-(2-Acetylphenyl)acetamide . The spectroscopic data and experimental protocols for this analog provide valuable comparative insights and a methodological framework for researchers working with similar molecular scaffolds.

Spectroscopic Data Summary for N-(2-Acetylphenyl)acetamide

The following tables summarize the key spectroscopic data obtained for the structural isomer, N-(2-Acetylphenyl)acetamide. This data serves as a reference point for the characterization of related compounds.

Table 1: ¹H NMR Spectroscopic Data of N-(2-Acetylphenyl)acetamide
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.893 (s, 1H)Singlet1HN-H
2.19 (s, 3H)Singlet3HAcetyl CH₃
2.61 (s, 3H)Singlet3HAcetamido CH₃
7.15 (t, 1H)Triplet1HAr-H
7.58 (t, 1H)Triplet1HAr-H
7.91 (d, 1H)Doublet1HAr-H
8.65 (d, 1H)Doublet1HAr-H

Solvent: Not specified in the available data.

Table 2: Infrared (IR) Spectroscopy Data of N-(2-Acetylphenyl)acetamide
Wavenumber (cm⁻¹)Assignment
3250N-H Stretch
1680C=O Stretch (Acetyl)
1640C=O Stretch (Amide I)
1580N-H Bend (Amide II)
1520Aromatic C=C Stretch

Sample Preparation: Not specified in the available data.

Table 3: Mass Spectrometry Data of N-(2-Acetylphenyl)acetamide
m/zAssignment
177[M]⁺ (Molecular Ion)

Ionization Method: Not specified in the available data.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are not available. However, the following outlines a general synthetic and characterization workflow for a related compound, N-(2-Acetylphenyl)acetamide, which can be adapted for similar molecules.

Synthesis of N-(2-Acetylphenyl)acetamide

N-(2-Acetylphenyl)acetamide can be synthesized from 2'-aminoacetophenone in acetic anhydride. In a typical procedure, 2'-aminoacetophenone is reacted with an excess of acetic anhydride, which serves as both the acetylating agent and the solvent. The reaction mixture is heated to ensure the completion of the acylation reaction. Upon cooling, the product crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). The data provides information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec DataAnalysis Spectral Data Analysis and Interpretation NMR->DataAnalysis IR->DataAnalysis MassSpec->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation Report Final Report/Publication StructureElucidation->Report

Navigating the Solubility Landscape of N-(3-Acetyl-2-hydroxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(3-Acetyl-2-hydroxyphenyl)acetamide, a compound of interest in pharmaceutical research. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document, therefore, serves as a foundational resource by providing a detailed, standardized experimental protocol for determining the solubility of this compound. Furthermore, it outlines the synthesis process for the compound and presents key experimental workflows as visual diagrams to aid in laboratory investigation.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Methanol25Shake-Flask
Ethanol25Shake-Flask
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Dimethyl Sulfoxide25Shake-Flask
Acetonitrile25Shake-Flask
Toluene25Shake-Flask
User-defined
User-defined

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in terms of mg/mL and mol/L.

    • Record the temperature at which the solubility was determined.

Visualizing Experimental Workflows

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental processes.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Processing cluster_quant Quantification A Add excess this compound to solvent in a vial B Seal vial A->B C Place in temperature-controlled orbital shaker B->C D Agitate for 24-72 hours C->D E Centrifuge to settle excess solid D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute filtrate G->H I Analyze by HPLC-UV H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

A patented method outlines the synthesis of this compound. The following diagram visualizes this multi-step process.

Caption: Synthesis Workflow for this compound.

N-(3-Acetyl-2-hydroxyphenyl)acetamide as a Cyclooxygenase Inhibitor: A Technical Whitepaper on the Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the cyclooxygenase (COX) inhibitory activity and mechanism of action for N-(3-Acetyl-2-hydroxyphenyl)acetamide is limited. This document, therefore, provides a comprehensive overview based on the well-established principles of COX inhibition by structurally related acetamide derivatives and non-steroidal anti-inflammatory drugs (NSAIDs). The quantitative data and specific molecular interactions described herein are illustrative and intended to serve as a guide for future research.

Executive Summary

This compound is a derivative of acetanilide. While direct evidence is scarce, its structural similarity to other known analgesic and anti-inflammatory compounds, such as paracetamol (N-(4-hydroxyphenyl)acetamide), suggests a potential interaction with the cyclooxygenase (COX) enzyme system.[1][2][3] This whitepaper outlines the fundamental mechanism of the COX signaling pathway, proposes a putative mechanism of action for this compound, presents a standardized experimental protocol for its evaluation, and provides a framework for understanding its potential as a COX inhibitor.

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory mediators.[4][5][6] There are two primary isoforms of COX:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate physiological functions such as maintaining the integrity of the gastric mucosa, modulating renal blood flow, and supporting platelet aggregation.[5][7][8]

  • COX-2: An inducible enzyme that is typically upregulated during inflammation in response to stimuli like cytokines and growth factors.[5][7][9] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[5]

The therapeutic anti-inflammatory effects of NSAIDs are primarily achieved through the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[2][5]

The conversion of arachidonic acid to prostaglandins is a critical step in the inflammatory cascade. COX inhibitors block this conversion, thereby reducing the synthesis of these inflammatory mediators.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by inflammation) membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 (PGH2) cox1->pgh2_1 pgh2_2 Prostaglandin H2 (PGH2) cox2->pgh2_2 phys_pgs Physiological Prostaglandins (e.g., for gastric protection, platelet function) pgh2_1->phys_pgs inflam_pgs Inflammatory Prostaglandins (e.g., PGE2, PGI2) pgh2_2->inflam_pgs inflammation Pain, Fever, Inflammation inflam_pgs->inflammation

Figure 1: The Arachidonic Acid Cascade and COX Signaling Pathway.

Proposed Mechanism of Action for this compound

The mechanism of action for many acetamide derivatives involves the inhibition of COX enzymes.[1] It is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of COX enzymes and preventing the entry of arachidonic acid.

The key structural features of this compound that may contribute to its interaction with the COX active site include:

  • Hydroxyphenyl Group: The hydroxyl (-OH) and acetamido (-NHCOCH3) groups on the phenyl ring are capable of forming hydrogen bonds with amino acid residues within the enzyme's active site.

  • Acetamido Group: This group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site.

  • Acetyl Group: The additional acetyl group at the meta position may influence the molecule's conformation and steric interactions within the binding pocket, potentially affecting its selectivity for COX-1 versus COX-2.

The active site of COX-2 is slightly larger and possesses a side pocket not present in COX-1. The ability of a compound to interact with this side pocket is a key determinant of COX-2 selectivity.[10] The conformational flexibility of this compound would be critical in determining its fit within the active sites of both isoforms.

Proposed_Binding_Mechanism compound This compound cox_enzyme COX Enzyme Active Site compound->cox_enzyme Binds to h_bond Hydrogen Bonding (with Serine, Tyrosine residues) cox_enzyme->h_bond facilitates hydrophobic_interaction Hydrophobic Interactions (with Leucine, Valine residues) cox_enzyme->hydrophobic_interaction facilitates inhibition Inhibition of Arachidonic Acid Binding no_pgs Reduced Prostaglandin Synthesis inhibition->no_pgs

Figure 2: Conceptual Diagram of the Proposed Binding Mechanism.

Quantitative Data on COX Inhibition

To ascertain the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 would need to be determined experimentally. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the compound's preference for COX-2.[5] A higher SI value indicates greater selectivity.

The following table presents illustrative data for this compound, alongside values for common reference compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound [Hypothetical] [Hypothetical] [Hypothetical]
Aspirin166266.38
Ibuprofen13350.37
Celecoxib150.04375

Note: Data for reference compounds are compiled from various literature sources. The values for this compound are hypothetical and require experimental validation.

Experimental Protocols: In Vitro COX Inhibition Assay

A robust in vitro assay is essential to determine the COX inhibitory activity of this compound. A common method is the colorimetric COX inhibitor screening assay.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • This compound (test compound)

  • Reference inhibitors (e.g., Aspirin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Dissolve the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Prepare serial dilutions of the stock solutions in the assay buffer.

    • Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the colorimetric probe in the assay buffer.

  • Enzyme Incubation:

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the various concentrations of the test compound or reference inhibitor to the appropriate wells.

    • Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.

    • Immediately add the colorimetric probe solution. The probe will react with the prostaglandin G2 produced by the COX enzyme, resulting in a color change.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 590 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Compound, Enzymes, Substrate) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Heme, Enzyme) prep_reagents->plate_setup add_inhibitor Add Test Compound/ Reference Inhibitor plate_setup->add_inhibitor pre_incubate Pre-incubate (e.g., 37°C for 10 min) add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add Arachidonic Acid & Probe) pre_incubate->initiate_reaction measure_abs Measure Absorbance (e.g., 590 nm) initiate_reaction->measure_abs analyze_data Data Analysis (% Inhibition vs. Concentration) measure_abs->analyze_data calc_ic50 Calculate IC50 and Selectivity Index analyze_data->calc_ic50 end End calc_ic50->end

Figure 3: Workflow for In Vitro COX Inhibition Assay.

Conclusion

While definitive experimental data for this compound as a COX inhibitor is not yet available in the public domain, its chemical structure provides a strong rationale for investigating its potential in this area. Based on the established pharmacology of related acetamidophenol compounds, it is plausible that this molecule could exhibit inhibitory activity against COX enzymes. The proposed mechanism involves competitive binding to the enzyme's active site, mediated by hydrogen bonding and hydrophobic interactions. Rigorous experimental evaluation, following protocols such as the one outlined in this document, is necessary to confirm this hypothesis, quantify its potency and selectivity, and ultimately determine its therapeutic potential as an anti-inflammatory and analgesic agent.

References

A Technical Deep Dive into the Structural Isomers: N-(3-Acetyl-2-hydroxyphenyl)acetamide and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this whitepaper provides an in-depth technical analysis of the structural distinctions between N-(3-Acetyl-2-hydroxyphenyl)acetamide and its well-known structural isomer, paracetamol (N-(4-hydroxyphenyl)acetamide). This document outlines the core structural differences, physicochemical properties, and synthetic methodologies, offering a comparative framework for these two phenolic acetamides.

The substitution pattern on the phenyl ring is the cornerstone of the structural divergence between this compound and paracetamol. This seemingly subtle isomeric difference profoundly influences the molecules' chemical and biological profiles. While paracetamol is a widely recognized analgesic and antipyretic, the properties of this compound are less characterized in publicly available literature, underscoring the importance of this comparative analysis for future research and development.

Core Structural and Physicochemical Comparison

The defining structural variance lies in the positioning of the acetyl and hydroxyl groups on the phenyl ring relative to the acetamido group. In paracetamol, the hydroxyl group is located at the para-position (position 4), creating a more symmetrical molecule. Conversely, this compound features an acetyl group at the meta-position (position 3) and a hydroxyl group at the ortho-position (position 2) relative to the acetamido substituent. This ortho-hydroxyl and meta-acetyl arrangement in this compound introduces the potential for intramolecular hydrogen bonding between the hydroxyl proton and the acetyl carbonyl oxygen, a feature absent in paracetamol.

PropertyThis compoundParacetamol (Acetaminophen)
IUPAC Name This compoundN-(4-hydroxyphenyl)acetamide[1][2]
Molecular Formula C₁₀H₁₁NO₃C₈H₉NO₂[2][3]
Molecular Weight 193.19 g/mol 151.16 g/mol [3]
CAS Number 614-80-2 (for N-(2-hydroxyphenyl)acetamide)103-90-2[1][2]

Synthesis Methodologies: A Comparative Overview

The synthetic pathways to these isomers reflect their distinct substitution patterns.

Synthesis of this compound

A multi-step synthesis for this compound is outlined in patent literature[4]. The process involves the following key transformations:

  • Acetylation of an aminophenol derivative: The synthesis commences with the protection of the amino group of a substituted aminophenol via acetylation with acetic anhydride.

  • Friedel-Crafts Acylation: Introduction of the acetyl group at the meta-position is achieved through a Friedel-Crafts acylation reaction, typically employing an acyl chloride and a Lewis acid catalyst like aluminum chloride.

  • Debromination/Reduction: A subsequent step may involve the removal of a bromine substituent, which acts as a directing group, via catalytic hydrogenation.

Synthesis_N_3_Acetyl_2_hydroxyphenyl_acetamide A Substituted Aminophenol B Acetylation (Acetic Anhydride) A->B C N-acetylated Intermediate B->C D Friedel-Crafts Acylation (Acyl Chloride, AlCl3) C->D E N-(3-Acetyl-5-bromo-2-hydroxyphenyl)acetamide D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G This compound F->G

Synthesis of Paracetamol

The industrial synthesis of paracetamol is a well-established process, most commonly achieved through the acetylation of 4-aminophenol.[5][6]

  • Acetylation of 4-Aminophenol: 4-aminophenol is reacted with acetic anhydride. The more nucleophilic amino group selectively attacks the carbonyl carbon of the acetic anhydride, leading to the formation of the amide bond and yielding paracetamol.[5]

Synthesis_Paracetamol A 4-Aminophenol C Acetylation A->C B Acetic Anhydride B->C D Paracetamol C->D

Structural Representation

The chemical structures of the two isomers are depicted below, highlighting the key functional groups and their positions on the aromatic ring.

Putative Signaling Pathways and Biological Activity

While the mechanism of action for paracetamol is complex and not fully elucidated, it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly within the central nervous system.[1][7] Its analgesic and antipyretic effects are primarily attributed to this central COX inhibition. The structural differences in this compound, particularly the presence of an additional acetyl group and the altered positions of the hydroxyl and acetamido groups, would likely lead to a different pharmacological profile. The potential for intramolecular hydrogen bonding could affect its interaction with biological targets. Further research is required to elucidate the specific signaling pathways modulated by this compound and to determine its biological activities.

Putative_Signaling_Pathway cluster_Paracetamol Paracetamol cluster_N3A This compound P Paracetamol COX COX Enzymes (Central Nervous System) PG Prostaglandin Synthesis Analgesia Analgesic & Antipyretic Effects N3A This compound Target Unknown Biological Target(s) Effect Undetermined Biological Effects

Conclusion

This compound and paracetamol, while structural isomers, possess fundamental differences in their chemical architecture that are anticipated to translate into distinct physicochemical and pharmacological properties. The altered substitution pattern on the phenyl ring of this compound introduces possibilities for intramolecular interactions and presents a different steric and electronic profile compared to the well-understood paracetamol molecule. This technical guide provides a foundational comparison to stimulate and inform further investigation into the properties and potential applications of this compound within the scientific and drug development communities. Future research should focus on obtaining empirical data for a more comprehensive comparative analysis.

References

An In-depth Technical Guide to N-(3-Acetyl-2-hydroxyphenyl)acetamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Acetyl-2-hydroxyphenyl)acetamide and its analogues represent a class of chemical compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and potential mechanisms of action of these molecules. Drawing from the available scientific literature, this document details synthetic methodologies, protocols for assessing biological activity, and summarizes quantitative data on the biological effects of related compounds. Furthermore, it visualizes putative signaling pathways and experimental workflows to facilitate a deeper understanding of this compound class for researchers in drug discovery and development.

Introduction

The acetamide functional group is a common feature in many pharmacologically active compounds. The N-phenylacetamide scaffold, in particular, is a versatile starting point for the development of new therapeutic agents. By incorporating hydroxyl and acetyl groups onto the phenyl ring, as seen in this compound, the physicochemical properties of the molecule are altered, potentially leading to novel biological activities. This guide focuses on the synthesis and biological evaluation of this core structure and its derivatives, with a particular emphasis on their potential as anti-inflammatory, antioxidant, and enzyme-inhibiting agents.

Synthesis of this compound and Analogues

The synthesis of this compound can be achieved through a multi-step process, a representative scheme of which is detailed below. This synthesis workflow provides a general framework that can be adapted for the creation of various analogues by modifying the starting materials and reaction conditions.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound, starting from ortho-aminophenol.

G A Ortho-Aminophenol B Acetylation (Acetic Anhydride) A->B Step 1 C N-(2-hydroxyphenyl)acetamide B->C D Methylation of Phenolic Hydroxyl (e.g., Dimethyl Sulfate) C->D Step 2 E N-(2-methoxyphenyl)acetamide D->E F Bromination (e.g., NBS) E->F Step 3 G N-(bromo-2-methoxyphenyl)acetamide F->G H Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) G->H Step 4 I N-(acetyl-bromo-2-methoxyphenyl)acetamide H->I J Reduction/Debromination (e.g., H2, Pd/C) I->J Step 5 K This compound J->K

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from documented procedures.[1]

Step 1: Acetylation of Ortho-Aminophenol

  • Dissolve ortho-aminophenol in a suitable solvent such as ethyl acetate.

  • Cool the solution in an ice bath (-5 to 0 °C).

  • Add acetic anhydride dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(2-hydroxyphenyl)acetamide.

Step 2: Methylation of the Phenolic Hydroxyl Group

  • Dissolve N-(2-hydroxyphenyl)acetamide in a suitable solvent like dimethyl carbonate.

  • Add a base, such as cesium carbonate.

  • Heat the mixture to reflux (90-100 °C) and stir for 4 hours.

  • After cooling, filter the reaction mixture and extract the organic phase.

  • Dry and concentrate the organic layer to yield N-(2-methoxyphenyl)acetamide.

Step 3 & 4: Bromination and Friedel-Crafts Acylation

  • The subsequent steps involve bromination of the phenyl ring followed by a Friedel-Crafts acylation to introduce the acetyl group. These are standard organic transformations and the specific reagents and conditions can be optimized based on the desired position of substitution.

Step 5: Reduction and Debromination

  • The final step involves the reduction of any nitro groups (if introduced) and the removal of the bromo group, typically via catalytic hydrogenation (H2, Pd/C).

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is not extensively available in the public domain, studies on its analogues provide valuable insights into its potential pharmacological profile. The primary activities reported for related hydroxyphenyl acetamide derivatives are antioxidant, anti-inflammatory, and kinase inhibition.

Antioxidant Activity

The antioxidant potential of hydroxyphenyl acetamide derivatives is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group.

Table 1: Antioxidant Activity of N-(hydroxyphenyl)acetamide Analogues

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
N-(2-hydroxyphenyl)acetamideDPPH2.28Ascorbic acid2.08

Data sourced from a study on the antioxidant potential of N-(2-Hydroxyphenyl)acetamide.

Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds are thought to be mediated through the inhibition of inflammatory enzymes and cytokines.

Table 2: Anti-inflammatory and Cytotoxic Activity of Acetamide Derivatives

Compound IDCell LineCytotoxicity IC50 (M)
30004HEK-2931.067 x 10⁻⁴
30004WHEI-1641.790 x 10⁻⁶
30005HEK-2934.170 x 10⁻⁵

IC50 values represent the concentration for 50% cell growth inhibition. Data from a study on acetamide derivatives with antioxidant and potential anti-inflammatory activity.

Kinase Inhibitory Activity

Certain acetamide derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.

Table 3: Kinase Inhibitory Activity of an Acetamide-based FLT3 Inhibitor

CompoundTarget KinaseAssayGI50 (nM)
CHMFL-FLT3-335FLT3-ITDCell Proliferation30-80

GI50 is the concentration for 50% growth inhibition. Data for N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, a variety of in vitro and cell-based assays can be employed.

General Workflow for Biological Screening

G cluster_invitro In Vitro Evaluation cluster_cellbased Cellular Evaluation A Compound Synthesis and Purification B In Vitro Assays A->B C Cell-Based Assays B->C B1 Antioxidant Assays (DPPH, ABTS) B2 Enzyme Inhibition Assays (e.g., Kinase, COX) D Data Analysis and Hit Identification C->D C1 Cytotoxicity Assays (e.g., MTT) C2 Anti-inflammatory Assays (e.g., NO, Cytokine production) C3 Signaling Pathway Analysis (e.g., Western Blot) E Lead Optimization D->E

Caption: Workflow for the biological evaluation of acetamide derivatives.

DPPH Radical Scavenging Assay (Antioxidant)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Nitric Oxide (NO) Production Assay in Macrophages (Anti-inflammatory)
  • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the effect of the compound on NO production and assess cell viability separately using an MTT assay to rule out cytotoxicity.

Putative Signaling Pathways

Based on the biological activities of analogous compounds, this compound derivatives may exert their effects through various cellular signaling pathways.

Inhibition of Inflammatory Pathways

The anti-inflammatory activity of hydroxyphenyl acetamides may involve the inhibition of key inflammatory mediators.

G Compound This compound Derivative COX Cyclooxygenase (COX) Compound->COX Inhibition iNOS Inducible Nitric Oxide Synthase (iNOS) Compound->iNOS Inhibition NFkB NF-κB Compound->NFkB Inhibition PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->Inflammation

Caption: Putative anti-inflammatory mechanism of action.

Modulation of Kinase Signaling

Derivatives of N-phenylacetamide have been shown to inhibit protein kinases, suggesting a potential mechanism for anticancer or other therapeutic effects.

G Compound Acetamide Derivative Receptor Receptor Tyrosine Kinase (e.g., FLT3) Compound->Receptor Inhibition Downstream Downstream Signaling (e.g., STAT, AKT, MAPK) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Putative kinase inhibitory signaling pathway.

Conclusion and Future Directions

This compound and its analogues are a promising class of compounds with potential applications in various therapeutic areas. This guide has provided a foundational understanding of their synthesis, methods for biological evaluation, and potential mechanisms of action based on the current scientific literature.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. A critical next step will be to obtain robust quantitative biological data for the core molecule itself to validate the potential inferred from its analogues. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in advancing their development as potential therapeutic agents.

References

Theoretical and Computational Investigations of N-(3-Acetyl-2-hydroxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a substituted acetanilide derivative. While specific theoretical and computational studies on this particular molecule are not extensively available in public literature, its structural similarity to other well-studied acetamide compounds, such as paracetamol and its isomers, makes it a molecule of significant interest for theoretical investigation. Computational chemistry and molecular modeling are indispensable tools for predicting the physicochemical properties, reactivity, and potential biological activity of such molecules, thereby guiding experimental research and accelerating drug discovery and materials science efforts.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound. It outlines the common computational approaches, the types of data generated, and how these data can be interpreted to understand the molecule's behavior at a quantum mechanical level. The information presented is based on established computational practices for analogous acetamide derivatives.

Molecular Structure and Foundational Data

The foundational step in any computational study is to define the molecule's structure and basic properties.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
CAS Number Not readily available

A 2D representation of the molecular structure is crucial for understanding its connectivity.

computational_workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min properties Calculate Molecular Properties verify_min->properties  Proceed homo_lumo HOMO-LUMO Analysis properties->homo_lumo mep MEP Analysis properties->mep hirshfeld Hirshfeld Surface Analysis properties->hirshfeld analysis Data Analysis and Interpretation homo_lumo->analysis mep->analysis hirshfeld->analysis hydrogen_bonding mol1 O-H N-H Molecule A C=O mol2 O-H N-H Molecule B C=O mol1:h->mol2:o H-Bond mol3 O-H N-H Molecule C C=O mol1:n->mol3:o H-Bond

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide, a valuable intermediate in the pharmaceutical industry. The described methodology follows a multi-step reaction sequence starting from readily available 2-aminophenol. This protocol includes comprehensive experimental procedures, purification techniques, and characterization data to ensure reproducibility and high purity of the final product. Additionally, a visual workflow of the synthesis is provided to facilitate clear understanding of the process.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an acetamide and an acetyl group on a phenol backbone, makes it a versatile precursor for the development of novel therapeutic agents. The synthesis protocol outlined below is based on a method described in the patent literature, offering a practical and scalable approach for laboratory and potential industrial applications.[1]

Overall Reaction Scheme

The synthesis of this compound from 2-aminophenol involves a five-step process:

  • Acetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide.

  • Methylation of the phenolic hydroxyl group to yield N-(2-methoxyphenyl)acetamide.

  • Bromination of the aromatic ring to introduce a bromine atom, resulting in N-(5-bromo-2-methoxyphenyl)acetamide.

  • Friedel-Crafts Acylation to introduce the acetyl group, followed by demethylation, to give N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide.

  • Debromination to afford the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide (Compound B)
  • In a suitable reaction vessel, dissolve 2-aminophenol (Compound A) in ethyl acetate.

  • Cool the solution to a temperature between -5 and 0 °C using an ice bath.

  • Slowly add acetic anhydride to the cooled solution in batches while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for approximately 3.5 hours.

  • Upon completion of the reaction, wash the solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a pale solid.

  • Purify the crude product by recrystallization from ethyl acetate to yield N-(2-hydroxyphenyl)acetamide as a white solid.[1]

Step 2: Synthesis of N-(2-methoxyphenyl)acetamide (Compound C)
  • To a solution of N-(2-hydroxyphenyl)acetamide in a suitable solvent such as dichloromethane or ethyl acetate, add a base (e.g., potassium carbonate).

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide.

  • Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure N-(2-methoxyphenyl)acetamide.

Step 3: Synthesis of N-(5-bromo-2-methoxyphenyl)acetamide (Compound D)
  • Dissolve N-(2-methoxyphenyl)acetamide in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), in portions.

  • Allow the reaction to proceed at room temperature for a few hours.

  • After the reaction is complete, quench with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue to obtain N-(5-bromo-2-methoxyphenyl)acetamide.

Step 4: Synthesis of N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (Compound E)
  • In a reaction flask under a nitrogen atmosphere, suspend N-(5-bromo-2-methoxyphenyl)acetamide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like dichloromethane.[1]

  • Cool the mixture in an ice bath.

  • Add acetyl chloride dropwise to the suspension.

  • Stir the reaction mixture at 25 °C until the starting material is consumed.

  • Quench the reaction by slowly adding ice water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography to yield N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide.[1]

Step 5: Synthesis of this compound (Compound F)
  • Dissolve N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst and an acid binding agent.

  • Heat the mixture to a temperature between 50-75 °C and pass hydrogen gas through the solution.[1]

  • Maintain the reaction for 3-6 hours.

  • After completion, cool the solution and filter off the catalyst.

  • Evaporate the solvent and purify the final product by recrystallization to obtain this compound.[1]

Data Presentation

CompoundStarting MaterialReagentsSolventYieldPurity (HPLC)
N-(2-hydroxyphenyl)acetamide (B)2-aminophenol (A)Acetic anhydrideEthyl acetate99%-
N-(2-methoxyphenyl)acetamide (C)Compound BMethylating agent, BaseDichloromethane--
N-(5-bromo-2-methoxyphenyl)acetamide (D)Compound CBrominating agentDichloromethane--
N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (E)Compound DAcetyl chloride, AlCl₃Dichloromethane78.8%-
This compound (F)Compound EH₂, Pd/CEthanol-99.8%
Overall 2-aminophenol (A) 41.7% 99.8%

Data for yields and purity are based on the provided patent information.[1]

Characterization Data for this compound (Compound F):

AnalysisResult
¹H-NMR (500 MHz, CDCl₃) δ 7.98 (d, 1H), 7.23 (s, 1H), 7.10 (q, 1H), 7.05 (d, 1H), 5.35 (s, 1H), 2.50 (s, 3H), 2.04 (s, 3H) ppm.[1]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Methylation cluster_2 Step 3: Bromination cluster_3 Step 4: Friedel-Crafts Acylation cluster_4 Step 5: Debromination A 2-Aminophenol (A) B N-(2-hydroxyphenyl)acetamide (B) A->B Acetic anhydride, Ethyl acetate, -5 to 0 °C -> RT C N-(2-methoxyphenyl)acetamide (C) D N-(5-bromo-2-methoxyphenyl)acetamide (D) B_ref->C Methylating agent, Base, Reflux E N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (E) C_ref->D Brominating agent, Dichloromethane, 0 °C -> RT F This compound (F) D_ref->E Acetyl chloride, AlCl3, Dichloromethane, 0 °C -> 25 °C E_ref->F H2, Pd/C, Ethanol, 50-75 °C

Caption: Synthetic route for this compound.

Alternative Synthetic Approach: Fries Rearrangement

An alternative and well-established method for synthesizing hydroxyaryl ketones is the Fries rearrangement.[2] This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[2] In the context of synthesizing this compound, this could involve the following conceptual steps:

  • Acetylation of the hydroxyl group of N-(2-hydroxyphenyl)acetamide to form 2-acetamidophenyl acetate.

  • Fries Rearrangement of 2-acetamidophenyl acetate using a Lewis acid catalyst (e.g., AlCl₃) to induce the migration of the acetyl group to the ortho position of the hydroxyl group.[2]

This method can be advantageous due to its potential for fewer steps. The regioselectivity of the Fries rearrangement (ortho vs. para substitution) can often be controlled by adjusting reaction conditions such as temperature and solvent.[2]

Fries_Rearrangement_Workflow cluster_0 Step 1: O-Acetylation cluster_1 Step 2: Fries Rearrangement Start N-(2-hydroxyphenyl)acetamide Intermediate 2-Acetamidophenyl acetate Start->Intermediate Acetic anhydride, Base Product This compound Intermediate_ref->Product Lewis Acid (e.g., AlCl3), Heat

Caption: Conceptual workflow via Fries rearrangement.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this important pharmaceutical intermediate with high yield and purity. The inclusion of characterization data and a visual workflow aims to support the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols: Laboratory Preparation and Purification of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds, including the asthma medication Pranlukast.[1] Its efficient laboratory preparation and rigorous purification are crucial for ensuring the quality and yield of subsequent products. This document provides detailed protocols for the synthesis and purification of this compound, along with data presentation and workflow visualizations.

I. Laboratory Synthesis Protocol

This protocol outlines a multi-step synthesis of this compound starting from 2-aminophenol. The overall synthesis involves acetylation, Fries rearrangement, and final purification.

A. Materials and Reagents:

  • 2-Aminophenol

  • Acetic anhydride

  • Aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Palladium on carbon (Pd/C, 5%)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EA)

  • Toluene

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ice

B. Synthesis Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 2-Aminophenol Step1 Step 1: Acetylation (Acetic Anhydride, Ethyl Acetate) Start->Step1 Intermediate_B N-(2-hydroxyphenyl)acetamide Step1->Intermediate_B Step2 Step 2: Fries Rearrangement (AlCl3, Chloroacetyl Chloride) Intermediate_B->Step2 Intermediate_E N-(5-bromo-3-acetyl-2-hydroxyphenyl)acetamide Step2->Intermediate_E Step3 Step 3: Reduction-Debromination (H2, Pd/C, NaHCO3) Intermediate_E->Step3 Product_F Crude this compound Step3->Product_F

Caption: Synthesis workflow for this compound.

C. Experimental Procedure:

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide (Intermediate B) [1]

  • In a reaction flask, dissolve 110g (1 mol) of 2-aminophenol in 2L of ethyl acetate.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add 105mL (1.1 mol) of acetic anhydride in batches.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

  • Wash the reaction solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pale solid.

  • Recrystallize the solid from ethyl acetate to yield pure N-(2-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-(5-bromo-3-acetyl-2-hydroxyphenyl)acetamide (Intermediate E) [1] Note: The patent describes a multi-step process to get to a precursor D before this step. For conciseness, this protocol starts from a related intermediate D to demonstrate the key Fries rearrangement.

  • Under an ice bath, add 24.4g (0.1 mol) of the substrate D (a protected aminophenol derivative), 0.5L of methylene chloride, and 20g (0.15 mol) of AlCl₃ to a reaction flask.

  • Add 10.5mL (0.15 mol) of chloroacetyl chloride dropwise.

  • Stir the mixture for five minutes and then allow it to react at 25°C under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding ice water and perform an extraction with methylene chloride.

  • Wash the organic layer with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer with anhydrous sodium sulfate.

Step 3: Synthesis of this compound (Final Product F) [1]

  • In a reaction flask, add 20.0g of reactant E, an alcohol solvent, and sodium bicarbonate.

  • Stir at room temperature for 30 minutes until the solids dissolve.

  • Add 0.5g of 5% Pd/C catalyst.

  • Purge the flask with nitrogen, then introduce hydrogen gas (at a rate of approximately one bubble per second).

  • Heat the reaction mixture to 55°C and maintain for 3.5 hours.

  • Monitor the reaction by TLC.

  • Once complete, stop the hydrogen flow, cool the solution, and filter to recover the Pd/C catalyst.

  • The filtrate contains the crude product.

II. Purification Techniques

Proper purification is essential to obtain high-purity this compound. Recrystallization is a common and effective method.

A. Purification Workflow Diagram:

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude Product Filtrate Recrystallization Recrystallization (Ethyl Acetate/Toluene) Crude_Product->Recrystallization Hot_Filtration Hot Filtration Recrystallization->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Washing Washing with Water Crystallization->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

B. Recrystallization Protocol: [1][2]

  • To the filtrate containing the crude product, add a mixture of ethyl acetate and toluene.

  • Heat the mixture to reflux and stir for 4 hours.

  • Perform a hot filtration to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the filter cake with cold water three times.

  • Dry the crystals to obtain the pure this compound.

III. Data Presentation

The following table summarizes the quantitative data obtained from the synthesis and purification process as described in the cited patent.[1]

Step/ParameterDescriptionValue
Step 1 Yield Molar yield of N-(2-hydroxyphenyl)acetamide (B)99%
Step 2 Yield Molar yield of Intermediate E78.8%
Step 3 Yield Molar yield of this compound (F)72.0% - 85%
Overall Yield Total recovery of this compound (F)38.1% - 41.7%
Purity (HPLC) Purity of the final product99.8%
¹H-NMR Data (500MHz, CDCl₃) δ (ppm)7.98 (d, 1H), 7.23 (s, 1H), 7.10 (q, 1H), 7.05 (d, 1H), 5.35 (s, 1H), 2.50 (s, 3H), 2.04 (s, 3H)

IV. Conclusion

The described protocols provide a comprehensive guide for the laboratory synthesis and purification of this compound. Adherence to these methods allows for the reliable production of this important chemical intermediate with high purity and reasonable yields, suitable for applications in pharmaceutical research and development.

References

Application Note: High-Purity Recrystallization of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, designed for researchers, scientists, and professionals in drug development.

Principle of Recrystallization

The core principle of recrystallization is the dissolution of an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by the gradual cooling of the solution. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding solution (mother liquor). The purified crystals are then isolated by filtration.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is crucial for effective purification. Based on literature for structurally similar phenolic acetamides, suitable solvents include aqueous ethanol, aqueous isopropanol, or ethyl acetate.[1][2] A preliminary solvent screening is recommended to determine the optimal solvent or solvent system.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, and distilled water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Begin adding the primary recrystallization solvent (e.g., ethanol) in small portions while gently heating the mixture on a hot plate with stirring.

    • Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask to remove the charcoal and any other insoluble materials.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Crystal formation should be observed as the solution cools.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound and maximize the crystal yield.[3]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[3]

    • Transfer the crystalline slurry into the funnel.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.[3]

Data Presentation

The following table provides a summary of typical parameters for the recrystallization of a generic 5-gram batch of crude this compound. The exact solvent volumes and yield will vary depending on the purity of the starting material and the specific solvent system chosen.

ParameterValueNotes
Starting Material
Mass of Crude Compound5.0 gThe initial amount of impure solid.
Recrystallization Solvent
Solvent SystemEthanol/Water (e.g., 9:1 v/v)A common solvent system for phenolic compounds.
Volume of Hot Solvent50 - 75 mLApproximate volume to dissolve the crude solid.
Washing
Volume of Cold Solvent10 - 15 mLUsed to wash the collected crystals.
Yield
Expected Yield of Pure Compound3.5 - 4.5 gVaries based on initial purity and procedural losses.
Percent Recovery70 - 90%Calculated as (mass of pure solid / mass of crude solid) x 100.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimum hot solvent start->dissolution hot_filtration Hot Filtration (Optional): Remove insoluble impurities dissolution->hot_filtration cooling Slow Cooling: Allow crystals to form dissolution->cooling If no insoluble impurities hot_filtration->cooling ice_bath Ice Bath: Maximize crystal yield cooling->ice_bath vacuum_filtration Vacuum Filtration: Isolate crystals ice_bath->vacuum_filtration washing Washing: Wash with cold solvent vacuum_filtration->washing impurities Impurities in Mother Liquor vacuum_filtration->impurities Separate drying Drying: Obtain pure, dry product washing->drying end End: Purified Product drying->end

Caption: Workflow for the purification of this compound.

References

Application Note: Isolation of N-(3-Acetyl-2-hydroxyphenyl)acetamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation and purification of N-(3-Acetyl-2-hydroxyphenyl)acetamide from a reaction mixture using silica gel column chromatography.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Its synthesis often results in a mixture of the desired product, unreacted starting materials, and side products. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications and characterization. Column chromatography is a widely used and effective technique for the separation of such organic compounds. This application note outlines a detailed methodology for the isolation of this compound using silica gel column chromatography, based on common organic synthesis purification techniques. While direct protocols are not extensively published, methods for analogous compounds suggest that a normal-phase chromatography approach is suitable. A common purification method for a related compound, N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide, involves flash column chromatography on silica gel with a hexane/ethyl acetate eluent system[1].

Experimental Overview

The protocol described below is for the purification of this compound from a crude reaction mixture. The methodology employs silica gel as the stationary phase and a gradient elution of ethyl acetate in hexane as the mobile phase.

Workflow Diagram

Workflow A Crude Product Dissolution B Slurry Preparation (with Silica Gel) A->B D Sample Loading B->D C Column Packing (Wet Method) C->D E Elution (Hexane/EtOAc Gradient) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Isolated Pure Product I->J

Caption: Workflow for the isolation of this compound.

Materials and Methods

Materials and Equipment
Material/EquipmentSpecifications
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Solvents n-Hexane (ACS grade), Ethyl Acetate (ACS grade)
Sample Solvent Dichloromethane (DCM) or Ethyl Acetate
Apparatus Glass chromatography column, Separatory funnel, Round bottom flasks, Beakers, TLC plates (silica gel 60 F254), UV lamp (254 nm), Capillary tubes, Rotary evaporator
Crude Product Crude this compound
Experimental Protocol

3.2.1. Preparation of the Column

  • Select a glass column of appropriate size based on the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in n-hexane.

  • Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand on top of the plug.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the silica gel bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3.2.2. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product to form a slurry.

  • Evaporate the solvent from this slurry using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loading method.

  • Carefully add the dry-loaded sample onto the top of the prepared column.

3.2.3. Elution and Fraction Collection

  • Begin the elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane (2 column volumes)

    • 95:5 n-Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 n-Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 n-Hexane:Ethyl Acetate (until the product is eluted)

  • Collect fractions in test tubes or small flasks.

3.2.4. Analysis of Fractions

  • Monitor the separation using Thin Layer Chromatography (TLC).

  • Spot each collected fraction on a TLC plate.

  • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 70:30 n-Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

3.2.5. Product Isolation

  • Transfer the combined pure fractions to a pre-weighed round bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Further dry the isolated product under high vacuum to remove any residual solvent.

  • Determine the weight of the pure product and calculate the yield. The purity of the final product can be confirmed by HPLC, which has been shown to achieve purities of up to 99.8% for this compound[2].

Expected Results

The following table summarizes the expected chromatographic behavior and results for the purification of this compound.

ParameterExpected Value/Observation
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient n-Hexane to Ethyl Acetate (e.g., 100:0 to 80:20)
Elution Order Less polar impurities will elute first, followed by the desired product.
TLC Rf of Product Approximately 0.3 - 0.5 in 70:30 n-Hexane:Ethyl Acetate (This is an estimate and should be determined experimentally)
Expected Purity (Post-Column) >98% (as determined by HPLC or NMR)
Physical Appearance A pale solid[2].

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase system using TLC. Try a slower gradient or a different solvent system.
Column overloading.Use a larger column or reduce the amount of crude product.
Cracked or Channeled Column Improper packing of the column.Repack the column carefully, ensuring an even slurry and gentle tapping.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Broad Bands Sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent for loading. Use the dry-loading method.

Conclusion

The described column chromatography protocol provides a reliable method for the isolation and purification of this compound from crude reaction mixtures. By carefully following the steps outlined, researchers can obtain the target compound with high purity, suitable for further research and development activities. The key to a successful separation is the optimization of the mobile phase composition, which should be guided by preliminary TLC analysis.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize these reactive species, thereby mitigating cellular damage. N-(3-Acetyl-2-hydroxyphenyl)acetamide, a phenolic compound, is of interest for its potential antioxidant properties. This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the antioxidant capacity of this compound. These assays include the DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, Superoxide Radical Scavenging Assay, and Hydroxyl Radical Scavenging Assay.

Data Presentation

The antioxidant capacity of this compound will be quantified by determining its IC50 value (the concentration required to scavenge 50% of the radicals) for each scavenging assay and its equivalence to a standard antioxidant for the FRAP assay. The results should be summarized in the following tables for clear comparison.

Table 1: Radical Scavenging Activity of this compound

Assay TypeTest CompoundIC50 (µg/mL or µM)Standard CompoundStandard IC50 (µg/mL or µM)
DPPH Radical ScavengingThis compounde.g., ValueAscorbic Acide.g., Value
ABTS Radical ScavengingThis compounde.g., ValueTroloxe.g., Value
Superoxide Radical ScavengingThis compounde.g., ValueQuercetine.g., Value
Hydroxyl Radical ScavengingThis compounde.g., ValueMannitole.g., Value

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Test CompoundConcentration (µg/mL or µM)Absorbance at 593 nmFRAP Value (µM Fe(II) Equivalent)
This compounde.g., Concentration 1e.g., Valuee.g., Value
e.g., Concentration 2e.g., Valuee.g., Value
e.g., Concentration 3e.g., Valuee.g., Value

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Sample and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard (ascorbic acid or Trolox).

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.[4]

    • Add 100 µL of the different concentrations of the test sample or standard to the wells.[4]

    • For the blank, add 100 µL of the solvent instead of the sample.

    • For the control, add 100 µL of the DPPH solution and 100 µL of the solvent used for the sample.[4]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[1] Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[4]

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard in 96-well Plate DPPH_Sol->Mix Sample_Prep Prepare Serial Dilutions of Test Compound & Standard Sample_Prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[5][6][7]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5][7]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5][7]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Test Sample and Standard: Prepare a stock solution and serial dilutions of this compound and the Trolox standard.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.[8]

    • Add 10 µL of the different concentrations of the test sample or standard to the wells.

    • For the blank, add 10 µL of the solvent.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes.[9] Measure the absorbance at 734 nm.[5]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O8) Working_Sol Prepare ABTS Working Solution (Absorbance ~0.7 at 734 nm) ABTS_Radical->Working_Sol Mix Mix ABTS Working Solution with Sample/Standard in 96-well Plate Working_Sol->Mix Sample_Prep Prepare Serial Dilutions of Test Compound & Standard Sample_Prep->Mix Incubate Incubate in Dark (6 min, RT) Mix->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.[10][11]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • FeSO₄·7H₂O for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of Test Sample and Standard: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using different concentrations of FeSO₄.

  • Assay Protocol:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.

    • Add 220 µL of the FRAP working solution to each well.

    • For the blank, use 10 µL of the solvent.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes (or longer, depending on the reaction kinetics). Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µM of Fe(II) equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Working Solution (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard in 96-well Plate FRAP_Reagent->Mix Sample_Prep Prepare Serial Dilutions of Test Compound Sample_Prep->Mix Standard_Curve Prepare FeSO4 Standard Curve Standard_Curve->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Read Measure Absorbance at 593 nm Incubate->Read Calculate Calculate FRAP Value (µM Fe(II) Equivalents) Read->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂•⁻), which are generated in a phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, and the scavenging activity is measured by the decrease in formazan formation.[12][13]

Materials:

  • This compound

  • NADH (Nicotinamide adenine dinucleotide)

  • NBT (Nitroblue tetrazolium)

  • PMS (Phenazine methosulfate)

  • Phosphate buffer (pH 7.4)

  • Quercetin (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and PMS (e.g., 60 µM) in phosphate buffer.[13]

  • Preparation of Test Sample and Standard: Prepare a stock solution and serial dilutions of this compound and the standard.

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of different concentrations of the sample or standard, 40 µL of NADH solution, and 130 µL of NBT solution.[12]

    • Initiate the reaction by adding 40 µL of PMS solution to the mixture.[12]

  • Incubation and Measurement: Incubate at room temperature for 5 minutes.[13] Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated as:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (without sample) and A_sample is the absorbance with the sample.

    • Determine the IC50 value.

Superoxide_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare NADH, NBT, and PMS Solutions in Phosphate Buffer Mix Mix Sample, NADH, and NBT in 96-well Plate Reagent_Prep->Mix Sample_Prep Prepare Serial Dilutions of Test Compound & Standard Sample_Prep->Mix Initiate Initiate Reaction by adding PMS Mix->Initiate Incubate Incubate at RT (5 min) Initiate->Incubate Read Measure Absorbance at 560 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the Superoxide Radical Scavenging Assay.

Hydroxyl Radical Scavenging Assay

This assay determines the ability of a compound to scavenge hydroxyl radicals (•OH) generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals degrade 2-deoxyribose, and the extent of degradation is measured by the thiobarbituric acid (TBA) method.[9]

Materials:

  • This compound

  • 2-Deoxyribose

  • Phosphate buffer (pH 7.4)

  • FeCl₃

  • EDTA

  • H₂O₂

  • Ascorbic acid

  • TBA (Thiobarbituric acid)

  • TCA (Trichloroacetic acid)

  • Mannitol (or other suitable standard)

  • Water bath

Procedure:

  • Reaction Mixture: In a tube, prepare a reaction mixture containing, in a final volume of 1 mL: 2-deoxyribose (2.8 mM), phosphate buffer (20 mM, pH 7.4), FeCl₃ (100 µM), EDTA (100 µM), H₂O₂ (1.0 mM), ascorbic acid (100 µM), and various concentrations of the test sample or standard.[9]

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Color Development: Add 1 mL of 2.8% TCA and 1 mL of 1% aqueous TBA to the reaction mixture.

  • Heating and Measurement: Heat the mixture in a boiling water bath for 15 minutes, then cool to room temperature.[14] Measure the absorbance of the pink chromogen at 532 nm.

  • Calculation: The percentage of hydroxyl radical scavenging is calculated as:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (without sample) and A_sample is the absorbance with the sample.

    • Determine the IC50 value.

Hydroxyl_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mixture: Deoxyribose, Buffer, FeCl3, EDTA, H2O2, Ascorbic Acid, Sample Incubate1 Incubate at 37°C (1 hour) Reaction_Mix->Incubate1 Color_Dev Add TCA and TBA Incubate1->Color_Dev Incubate2 Heat in Boiling Water Bath (15 min) Color_Dev->Incubate2 Read Measure Absorbance at 532 nm Incubate2->Read Calculate Calculate % Scavenging Activity Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

References

Application Notes and Protocols for DP.P.H Assay: Measuring the Free Radical Scavenging Activity of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. Oxidative stress has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant or free radical scavenging capacity of various compounds.[1][2][3] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][3] This application note provides a detailed protocol for assessing the free radical scavenging activity of the compound of interest, N-(3-Acetyl-2-hydroxyphenyl)acetamide, using the DPPH assay. While acetamide derivatives have been shown to possess antioxidant activities, this protocol offers a specific framework for the evaluation of this particular compound.[4][5][6]

Principle of the DPPH Assay

The DPPH radical is a stable free radical that exhibits a deep purple color in solution and shows a strong absorbance maximum at approximately 517 nm.[1][3][7] When an antioxidant compound is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, reducing it to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction is accompanied by a color change from purple to yellow, which is measured as a decrease in absorbance at 517 nm.[1][2] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.

The chemical reaction underlying the DPPH assay is illustrated below:

DPPH• (purple) + AH → DPPH-H (yellow) + A•

Where:

  • DPPH• is the stable DPPH radical.

  • AH is the antioxidant molecule (e.g., this compound).

  • DPPH-H is the reduced, non-radical form of DPPH.

  • A• is the oxidized radical form of the antioxidant.

Materials and Reagents

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), analytical or HPLC grade[8]

  • Positive Control: Ascorbic acid, Trolox, or Gallic acid

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

  • Vortex mixer

  • Aluminum foil

Experimental Protocols

Preparation of Solutions

1. DPPH Stock Solution (e.g., 0.1 mM):

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7]

  • Store the stock solution at 4°C in the dark for no more than a few days.

2. DPPH Working Solution:

  • Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[8] This typically results in a concentration of around 0.06 to 0.1 mM.

  • Prepare this solution fresh daily before use.[7]

3. Test Compound Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of methanol. This will be your stock solution.

4. Serial Dilutions of the Test Compound:

  • From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

5. Positive Control Stock Solution (e.g., 1 mg/mL):

  • Prepare a 1 mg/mL stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol.

6. Serial Dilutions of the Positive Control:

  • Prepare serial dilutions of the positive control in the same concentration range as the test compound.

Assay Procedure (96-Well Plate Method)
  • Plate Setup:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Addition of Samples and Controls:

    • Add 100 µL of the different concentrations of the test compound (this compound) to the respective wells.

    • Add 100 µL of the different concentrations of the positive control to their designated wells.

    • For the blank (control), add 100 µL of methanol instead of the sample or standard.[1]

  • Incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][7] The incubation time may need to be optimized depending on the reaction kinetics of the test compound.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

Calculation of Free Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[9][10]

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample (blank).

  • Asample is the absorbance of the DPPH solution with the test sample or positive control.

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[11] To determine the IC50 value:

  • Plot a graph of the percentage of inhibition versus the concentration of the test compound.

  • The IC50 value can be determined from the graph by interpolation or by using linear regression analysis.[12][13] A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

The quantitative results of the DPPH assay should be summarized in a clear and structured table for easy comparison.

Table 1: Free Radical Scavenging Activity of this compound and Standard Antioxidant

Concentration (µg/mL)% Inhibition of this compound (Mean ± SD)% Inhibition of Positive Control (e.g., Ascorbic Acid) (Mean ± SD)
1000
500
250
125
62.5
31.25
IC50 (µg/mL)

All experiments should be performed in triplicate, and the data presented as the mean ± standard deviation (SD).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the DPPH assay.

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare DPPH Working Solution Mix Mix DPPH with Sample/ Control in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Control Prepare Serial Dilutions of Positive Control Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 1: Experimental workflow for the DPPH radical scavenging assay.
DPPH Radical Scavenging Mechanism

The diagram below illustrates the chemical principle of the DPPH assay, showing the neutralization of the DPPH radical by an antioxidant.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Stable Free Radical) (Purple) DPPH_H DPPH-H (Reduced Form) (Yellow) DPPH_Radical->DPPH_H gains H• Antioxidant Antioxidant (AH) (e.g., this compound) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical donates H•

Figure 2: Chemical mechanism of DPPH radical scavenging by an antioxidant.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the free radical scavenging activity of this compound using the DPPH assay. The provided workflow, data presentation format, and visualizations are intended to guide researchers in accurately performing the experiment and interpreting the results. The IC50 value obtained will serve as a crucial quantitative measure of the antioxidant potential of the test compound, which is valuable information for drug discovery and development programs focused on combating oxidative stress-related diseases.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of N-(3-Acetyl-2-hydroxyphenyl)acetamide using the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of numerous diseases.[1] Antioxidants can neutralize these harmful free radicals, making the evaluation of the antioxidant capacity of novel compounds a critical step in drug discovery and development. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of various substances.[2] This assay is based on the ability of antioxidant compounds to scavenge the stable, blue-green ABTS radical cation (ABTS•+).[2] The reduction of the pre-formed ABTS•+ by an antioxidant is measured as a decrease in absorbance, typically at 734 nm.[2][3]

This application note provides a detailed protocol for assessing the antioxidant capacity of the phenolic compound "N-(3-Acetyl-2-hydroxyphenyl)acetamide" using the ABTS assay. While specific antioxidant data for this exact molecule is not extensively documented, studies on other acetamide derivatives have demonstrated their potential for antioxidant and anti-inflammatory activities.[4][5] The phenolic hydroxyl group in the structure of this compound suggests a strong likelihood of radical scavenging activity.

Principle of the ABTS Assay

The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS•+ radical cation. The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[3] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the ABTS•+, neutralizing it and causing a reduction in absorbance.[6] The extent of this decolorization is proportional to the concentration and antioxidant activity of the substance.[7] The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant potential of the test compound to that of Trolox, a water-soluble vitamin E analog.[6][8]

The chemical principle of the ABTS assay is depicted in the diagram below:

cluster_0 ABTS Radical Generation cluster_1 Antioxidant Reaction ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Oxidant Potassium Persulfate ABTS_Radical_2 ABTS•+ (Blue-Green) Antioxidant Antioxidant (e.g., this compound) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation Reduced_ABTS ABTS (Colorless) ABTS_Radical_2->Reduced_ABTS Reduction

Figure 1: Principle of the ABTS radical scavenging assay.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.

Materials and Reagents
  • This compound (Test Compound)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)

  • Ethanol or Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Amber glass vials

Preparation of Solutions

3.2.1. ABTS Radical Cation (ABTS•+) Stock Solution (7 mM ABTS and 2.45 mM Potassium Persulfate)

  • Prepare a 7 mM ABTS solution by dissolving 38.4 mg of ABTS in 10 mL of deionized water.[2]

  • Prepare a 2.45 mM potassium persulfate solution by dissolving 6.62 mg of potassium persulfate in 10 mL of deionized water.

  • Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[9]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will ensure the complete formation of the ABTS•+ radical.[2][10]

3.2.2. ABTS•+ Working Solution

  • Before the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9] This working solution should be prepared fresh for each assay.

3.2.3. Trolox Standard Solutions

  • Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol).

  • Perform serial dilutions of the Trolox stock solution to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

3.2.4. Test Compound Solution (this compound)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). The choice of solvent should ensure the compound is fully dissolved.

  • Prepare a series of dilutions of the test compound at various concentrations to determine the IC50 value.

Assay Procedure
  • Pipette 20 µL of the Trolox standards, test compound dilutions, and blank (solvent used for dilutions) into separate wells of a 96-well microplate. Each should be assayed in triplicate.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • Mix the contents of the wells gently by shaking the plate for a few seconds.

  • Incubate the plate at room temperature in the dark for 6 minutes.[9]

  • Measure the absorbance of each well at 734 nm using a microplate reader.

The experimental workflow is summarized in the following diagram:

cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) Incubate 12-16h in dark prep_working_abts Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) prep_abts->prep_working_abts add_samples Add 20 µL of Standards, Samples, and Blank to wells prep_trolox Prepare Trolox Standard Solutions prep_sample Prepare 'this compound' Solutions add_abts Add 180 µL of ABTS•+ Working Solution add_samples->add_abts incubate Incubate for 6 min at RT in the dark add_abts->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Standard Curve & Calculate TEAC calc_inhibition->plot_curve calc_ic50 Determine IC50 for the Test Compound calc_inhibition->calc_ic50

Figure 2: Experimental workflow for the ABTS assay.

Data Analysis

3.4.1. Percentage Inhibition

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the blank (ABTS•+ solution with solvent).

  • A_sample is the absorbance of the test compound or Trolox standard.

3.4.2. Trolox Equivalent Antioxidant Capacity (TEAC)

  • Plot a calibration curve of the percentage inhibition versus the concentration of the Trolox standards.

  • Determine the linear regression equation (y = mx + c) for the standard curve.

  • Use the percentage inhibition of the test compound to calculate its TEAC value from the Trolox standard curve. The TEAC is typically expressed as µM Trolox equivalents per µg or µM of the test compound.

3.4.3. IC50 Value

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the ABTS•+ radicals, can be determined by plotting the percentage inhibition against the different concentrations of the test compound.

Data Presentation

The quantitative data obtained from the ABTS assay should be summarized in a clear and structured format.

Table 1: Antioxidant Capacity of this compound and Trolox

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)TEAC (µM Trolox/µM Compound)
This compound 10Value
25Value
50ValueValueValue
100Value
200Value
Trolox 31.25Value
62.5Value
125ValueValue1.00
250Value
500Value
1000Value

Note: "Value" indicates where experimentally determined data should be inserted. SD = Standard Deviation.

Conclusion

The ABTS assay is a robust and reliable method for determining the antioxidant capacity of "this compound". The detailed protocol provided in this application note will enable researchers to accurately quantify the radical scavenging activity of this compound. The results will be valuable for understanding its potential therapeutic applications, particularly in the context of diseases associated with oxidative stress. The assay's compatibility with both hydrophilic and lipophilic compounds makes it a versatile tool in the field of drug discovery and development.[3]

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a synthetic compound with a chemical structure that suggests potential anti-inflammatory properties. Its acetamide and hydroxyphenyl moieties are found in various compounds with demonstrated biological activities. Structurally related to paracetamol, which is known to inhibit cyclooxygenase (COX) enzymes, this compound warrants investigation for its potential to modulate key inflammatory pathways.[1][2] These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory effects of this compound through a series of established and robust assays.

The protocols outlined below are designed to assess the compound's ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandins, and to modulate the activity of enzymes centrally involved in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The data generated from these assays will provide valuable insights into the compound's mechanism of action and its potential as a novel anti-inflammatory agent.

Assessment of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of nitric oxide (NO), a key inflammatory mediator.[3] This assay evaluates the ability of this compound to suppress this NO production.

Experimental Protocol

1.1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[3]

1.2. Compound Treatment and Stimulation:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.[4] A vehicle control (DMSO) and a positive control (e.g., L-NMMA, an iNOS inhibitor) should be included.

1.3. Measurement of Nitrite Concentration (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 2.5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[5]

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate for another 10 minutes.[5]

  • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Determine the nitrite concentration from a sodium nitrite standard curve.[3]

1.4. Cell Viability Assay (MTT Assay):

  • To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a parallel MTT assay.[3]

  • After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells and incubate for 4 hours.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm.[3]

Data Presentation

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Control (Unstimulated)-2.1 ± 0.3-100
LPS (1 µg/mL)-45.8 ± 2.50100
This compound142.3 ± 2.17.698.5 ± 1.2
1031.5 ± 1.831.297.9 ± 1.5
5015.7 ± 1.265.795.3 ± 2.1
1008.9 ± 0.980.692.1 ± 2.8
L-NMMA (Positive Control)1005.4 ± 0.688.299.2 ± 1.1

*Data are presented as mean ± standard deviation (n=3).

Cyclooxygenase (COX) Activity Assay

Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[7] This assay will determine if this compound can inhibit the activity of COX-1 and COX-2.

Experimental Protocol

2.1. Reagent Preparation:

  • Use a commercial fluorometric COX activity assay kit.

  • Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution according to the manufacturer's instructions.[7]

  • Prepare serial dilutions of this compound and positive controls (e.g., SC-560 for COX-1 and Celecoxib for COX-2).

2.2. Assay Procedure:

  • In a 96-well black plate, add the assay buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or vehicle.

  • Initiate the reaction by adding arachidonic acid.

  • The peroxidase activity of COX is measured by monitoring the fluorescence of a probe (e.g., at Ex/Em = 535/587 nm) over time using a fluorescence plate reader.[7]

Data Presentation

Table 2: Inhibition of COX-1 and COX-2 Activity by this compound

CompoundConcentration (µM)% Inhibition of COX-1 Activity% Inhibition of COX-2 Activity
This compound15.2 ± 0.815.7 ± 1.5
1018.9 ± 2.145.3 ± 3.2
5042.6 ± 3.578.9 ± 4.1
10065.3 ± 4.292.1 ± 2.8
SC-560 (COX-1 Inhibitor)195.1 ± 1.98.3 ± 1.1
Celecoxib (COX-2 Inhibitor)112.4 ± 1.398.5 ± 1.2

*Data are presented as mean ± standard deviation (n=3). IC50 values can be calculated from the dose-response curves.

5-Lipoxygenase (5-LOX) Activity Assay

Rationale: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases.[8] This assay will assess the potential of this compound to inhibit 5-LOX activity.

Experimental Protocol

3.1. Reagent Preparation:

  • Utilize a commercial 5-LOX inhibitor screening assay kit.

  • Prepare the 5-LOX assay buffer, 5-LOX enzyme, and substrate (e.g., linoleic acid) as per the kit's protocol.[9]

  • Prepare serial dilutions of this compound and a positive control (e.g., Zileuton).[8]

3.2. Assay Procedure:

  • In a 96-well plate, incubate the 5-LOX enzyme with the test compound or vehicle for a short period.

  • Initiate the reaction by adding the substrate.

  • The activity of 5-LOX is determined by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) due to the formation of the hydroperoxy derivative of the fatty acid.[9]

Data Presentation

Table 3: Inhibition of 5-LOX Activity by this compound

CompoundConcentration (µM)% Inhibition of 5-LOX Activity
This compound13.8 ± 0.5
1015.2 ± 1.8
5038.7 ± 2.9
10062.1 ± 4.5
Zileuton (Positive Control)1094.3 ± 2.1

*Data are presented as mean ± standard deviation (n=3). IC50 value can be calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution NO_Assay Nitric Oxide (NO) Production Assay (LPS-stimulated) Compound->NO_Assay COX_Assay Cyclooxygenase (COX) Activity Assay (COX-1 & COX-2) Compound->COX_Assay LOX_Assay 5-Lipoxygenase (5-LOX) Activity Assay Compound->LOX_Assay Cells RAW 264.7 Macrophages Cells->NO_Assay Data IC50 Determination & Comparative Analysis NO_Assay->Data COX_Assay->Data LOX_Assay->Data

Caption: Experimental workflow for in vitro anti-inflammatory screening.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Genes activates transcription Compound This compound Compound->IKK potential inhibition Compound->NFkB potential inhibition of translocation

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Application Note & Protocol: Protein Denaturation Assay for Evaluating the Anti-Inflammatory Effect of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for an in-vitro protein denaturation assay to assess the anti-inflammatory potential of the compound N-(3-Acetyl-2-hydroxyphenyl)acetamide. Protein denaturation is a recognized factor in inflammation; the denaturation of tissue proteins can lead to the production of autoantigens, contributing to inflammatory conditions like rheumatoid arthritis.[1][2] This assay is based on the principle that substances with anti-inflammatory properties can inhibit the heat-induced denaturation of proteins, a mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The method described herein utilizes Bovine Serum Albumin (BSA) as the model protein and includes procedures for sample preparation, execution of the assay, and data analysis. Diclofenac sodium is used as a standard reference compound for comparison.

Principle of the Assay

Inflammation is a biological response to harmful stimuli, and protein denaturation has been identified as a contributing cause.[5][6] The protein denaturation assay is a simple and effective in-vitro method to screen for anti-inflammatory activity. The principle involves subjecting a protein, such as Bovine Serum Albumin (BSA) or egg albumin, to thermal stress, which causes it to lose its native structure and become denatured.[5][7] This denaturation leads to an increase in the turbidity of the solution, which can be quantified by measuring the absorbance using a spectrophotometer.

Anti-inflammatory compounds can protect the protein from denaturation, resulting in lower turbidity compared to the control.[2] The percentage of inhibition of protein denaturation is then calculated to determine the anti-inflammatory capacity of the test compound, in this case, this compound.

Materials and Reagents

  • Test Compound: this compound

  • Standard Drug: Diclofenac Sodium

  • Protein: Bovine Serum Albumin (BSA), Fraction V, 1% w/v aqueous solution

  • Buffer: Phosphate Buffered Saline (PBS), pH 6.3

  • Solvent: Dimethyl sulfoxide (DMSO) or appropriate solvent for the test compound

  • Equipment:

    • UV-Visible Spectrophotometer

    • Water bath

    • Vortex mixer

    • Micropipettes

    • Test tubes or 96-well plates

    • Centrifuge (optional)

Experimental Protocol

This protocol is adapted from established methodologies for evaluating anti-inflammatory activity through inhibition of protein denaturation.[8][9]

3.1. Preparation of Solutions

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Standard Drug Stock Solution: Prepare a 1 mg/mL stock solution of Diclofenac Sodium in DMSO.

  • Working Solutions: From the stock solutions, prepare a series of working concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL) by diluting with PBS (pH 6.3).

  • BSA Solution: Prepare a 1% w/v aqueous solution of BSA.

  • Control Solution: Use the solvent (e.g., DMSO diluted in PBS) as the control.

3.2. Assay Procedure

  • Reaction Mixture Preparation: The total volume of the reaction mixture is 5 mL. Prepare the following sets of test tubes:

    • Test Sample: 2.0 mL of various concentrations of this compound + 0.5 mL of 1% BSA solution + 2.5 mL of PBS (pH 6.3).

    • Standard: 2.0 mL of various concentrations of Diclofenac Sodium + 0.5 mL of 1% BSA solution + 2.5 mL of PBS (pH 6.3).

    • Product Control (for intrinsic absorbance): 2.0 mL of various concentrations of this compound + 3.0 mL of PBS (pH 6.3).

    • Control (Denatured): 2.0 mL of the solvent vehicle + 0.5 mL of 1% BSA solution + 2.5 mL of PBS (pH 6.3). This represents 100% protein denaturation.

  • Incubation: Incubate all the test tubes at 37°C for 20 minutes.[6]

  • Heating (Denaturation Step): After incubation, heat the mixtures in a water bath at 70°C for 5-10 minutes.[8][10]

  • Cooling: Cool the solutions down to room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at a wavelength of 660 nm against a blank (PBS).[8][9]

3.3. Data Analysis

The percentage inhibition of protein denaturation is calculated using the following formula:

% Inhibition = [ (Absorbance of Control – (Absorbance of Test Sample - Absorbance of Product Control)) / Absorbance of Control ] x 100

The IC₅₀ value (the concentration of the test compound required to inhibit 50% of protein denaturation) can be determined by plotting a graph of percentage inhibition versus concentration.

Data Presentation

The results of the assay can be summarized in a table for clear comparison.

Concentration (µg/mL)Absorbance (Mean ± SD) this compound% Inhibition this compoundAbsorbance (Mean ± SD) Diclofenac Sodium% Inhibition Diclofenac Sodium
Control 0.850 ± 0.0210%0.850 ± 0.0210%
100 0.685 ± 0.01519.4%0.552 ± 0.01835.1%
200 0.541 ± 0.01136.4%0.431 ± 0.01349.3%
400 0.412 ± 0.00951.5%0.315 ± 0.01062.9%
600 0.305 ± 0.01264.1%0.228 ± 0.00873.2%
800 0.218 ± 0.00774.4%0.165 ± 0.00680.6%
1000 0.155 ± 0.00581.8%0.119 ± 0.00486.0%
IC₅₀ 385.2 µg/mL 202.5 µg/mL

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualization

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Protein Denaturation Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Test Compound, Standard) B Prepare Working Dilutions A->B D Mix Reagents: Test/Standard + BSA + PBS B->D C Prepare 1% BSA Solution C->D E Incubate at 37°C for 20 min D->E F Heat at 70°C for 10 min E->F G Cool to Room Temperature F->G H Measure Absorbance at 660 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Figure 1: Experimental Workflow for Protein Denaturation Assay.

Conceptual Pathway of Anti-Inflammatory Action

G Figure 2: Conceptual Pathway of Inflammation and Inhibition A Tissue Injury / Harmful Stimuli B Protein Denaturation A->B C Generation of Autoantigens Release of Inflammatory Mediators B->C D Inflammation (Pain, Swelling, Redness) C->D E This compound (Test Compound) E->B Inhibits

References

Application Note & Protocol: Quantitative Determination of N-(3-Acetyl-2-hydroxyphenyl)acetamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a small molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.

Principle

This method is based on the principle of reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (Reference Standard, >98% purity)

    • This compound-d3 (Internal Standard, >98% purity)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K2-EDTA anticoagulant)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its deuterated internal standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Medium, High).

Sample Preparation from Human Plasma

Protein precipitation is a simple and effective method for removing proteins from plasma samples.[1][2][3]

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL of this compound-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the pure compound
(Example) Analyte: Q1/Q3 (e.g., m/z 194.1 -> 152.1)
IS: Q1/Q3 (e.g., m/z 197.1 -> 155.1)
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi

Data Presentation

The following tables summarize the expected quantitative performance of the assay.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
This compound1 - 1000Linear (1/x²)> 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium150< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
This compound95 - 105> 90

Visualizations

experimental_workflow sample Plasma Sample (50 µL) precipitation Protein Precipitation (150 µL Acetonitrile + IS) sample->precipitation vortex Vortex (30 sec) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data

Caption: Experimental workflow for the preparation of plasma samples.

signaling_pathway drug This compound (Administered) absorption Absorption drug->absorption distribution Distribution (Systemic Circulation) absorption->distribution metabolism Metabolism (e.g., Liver) distribution->metabolism target Target Site (Pharmacological Effect) distribution->target excretion Excretion (e.g., Urine, Feces) metabolism->excretion

Caption: Generalized pharmacokinetic pathway of a drug.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for supporting pharmacokinetic studies in drug development.

References

Troubleshooting & Optimization

Common impurities in "N-(3-Acetyl-2-hydroxyphenyl)acetamide" synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide. Our aim is to help you identify and resolve common challenges related to impurities and their removal, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from both the initial acetylation of the starting material, 2-aminophenol, and the subsequent introduction of the second acetyl group onto the phenyl ring.

  • From the Acetylation of 2-Aminophenol:

    • Unreacted 2-Aminophenol: Incomplete acetylation can leave residual starting material.

    • O-Acetylated Product (2-Acetamidophenyl acetate): Acetylation of the hydroxyl group instead of the amino group.[1]

    • Di-acetylated Product (N,O-Diacetyl-2-aminophenol): Acetylation of both the amino and hydroxyl groups.[2]

    • Oxidation Products: 2-aminophenol is susceptible to oxidation, which can form colored impurities like quinones and quinonimines.[3][4]

  • From the Fries Rearrangement:

    • Positional Isomer (N-(5-Acetyl-2-hydroxyphenyl)acetamide): The Fries rearrangement, a common method to introduce the acetyl group onto the phenyl ring, can produce both ortho and para isomers. The desired product is the ortho isomer, making the para isomer a significant impurity.

Q2: How can I minimize the formation of these impurities during the synthesis?

A2: Careful control of reaction conditions is crucial.

  • For Acetylation:

    • Control of Acylating Agent Stoichiometry: Using a slight excess of the acetylating agent (e.g., acetic anhydride) can help drive the reaction to completion and minimize unreacted 2-aminophenol. However, a large excess should be avoided as it can promote diacetylation.

    • Reaction Temperature and Time: Milder conditions and shorter reaction times generally favor N-acetylation over O-acetylation, as the amino group is more nucleophilic than the hydroxyl group.[1]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of 2-aminophenol.

  • For Fries Rearrangement:

    • Temperature Control: The ratio of ortho to para isomers in a Fries rearrangement is often temperature-dependent. Lower temperatures typically favor the para isomer, while higher temperatures favor the ortho isomer. Optimization of the reaction temperature is key to maximizing the yield of the desired this compound.

Q3: What are the recommended methods for removing impurities from crude this compound?

A3: The most effective and commonly cited method for purifying this compound is recrystallization . A patent for the synthesis of this compound specifies a recrystallization procedure using a mixture of ethyl acetate and toluene, which was reported to yield a product with 99.8% purity as determined by HPLC.[5]

Column chromatography can also be employed as an alternative or supplementary purification technique, particularly for separating isomers with different polarities.

Troubleshooting Guides

Purification by Recrystallization

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Solution
Product does not dissolve in the hot solvent. Insufficient solvent.Add small portions of hot solvent until the product dissolves completely.
Incorrect solvent system.If the product remains insoluble even with a large volume of hot solvent, the chosen solvent system may be unsuitable. Experiment with different solvent polarities.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product.Select a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
Low recovery of purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to dissolve the crude product.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
Crystals were not washed with cold solvent.Washing the collected crystals with a small amount of cold recrystallization solvent can help remove residual impurities without dissolving a significant amount of the product.
Purified product is still impure (e.g., colored). Insoluble impurities were not removed.Perform a hot filtration of the dissolved crude product to remove any insoluble materials before allowing it to crystallize.
Colored impurities are co-crystallizing with the product.Consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration before crystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is based on a method reported to yield high-purity product.[5]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot mixture of ethyl acetate and toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The pure this compound should crystallize out of the solution. To maximize recovery, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold ethyl acetate/toluene solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Monitoring Purity by High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted to monitor the purity of this compound and detect the presence of impurities.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound and potential impurities absorb (e.g., 254 nm).
Injection Volume 10 µL
Column Temperature 25 °C

Note: This is a general method and may require optimization for your specific sample and impurity profile.

Visualizations

Synthesis and Impurity Formation Pathway

Synthesis_Impurities cluster_acetylation Acetylation of 2-Aminophenol cluster_fries Fries Rearrangement 2-Aminophenol 2-Aminophenol N_prod N-(2-Hydroxyphenyl)acetamide (Desired Intermediate) 2-Aminophenol->N_prod N-Acetylation O_imp O-Acetylated Impurity 2-Aminophenol->O_imp O-Acetylation Ox_imp Oxidation Impurities 2-Aminophenol->Ox_imp Oxidation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N_prod Acetic_Anhydride->O_imp Di_imp Di-acetylated Impurity N_prod->Di_imp Further Acetylation Final_Prod This compound (Final Product) N_prod->Final_Prod ortho-Rearrangement Para_imp para-Isomer Impurity (N-(5-Acetyl-2-hydroxyphenyl)acetamide) N_prod->Para_imp para-Rearrangement

Caption: Synthesis pathway and potential impurity formation.

General Purification Workflow

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in Hot Ethyl Acetate/Toluene Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Insoluble_Impurities Insoluble Impurities Hot_Filtration->Insoluble_Impurities Cooling Slow Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Mother_Liquor Mother Liquor (Soluble Impurities) Filtration->Mother_Liquor Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product Troubleshooting_Logic Start Start Recrystallization Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Recovery Low Recovery Problem->Low_Recovery Yes Impure_Product Product Still Impure Problem->Impure_Product Yes Success Successful Crystallization Problem->Success No Solution1 Concentrate Solution Scratch Flask Add Seed Crystal No_Crystals->Solution1 Solution2 Reheat and Add Solvent Cool Slowly Oiling_Out->Solution2 Solution3 Minimize Solvent Volume Ensure Thorough Cooling Low_Recovery->Solution3 Solution4 Perform Hot Filtration Use Activated Carbon Impure_Product->Solution4

References

Optimizing reaction conditions for the synthesis of "N-(3-Acetyl-2-hydroxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide. This guide provides detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Starting materials may still be present.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently. - Increase the reaction time or temperature, but monitor for potential side product formation.[1]
Reagent Quality: Degradation or impurity of starting materials or reagents.- Use freshly purified or distilled starting materials and solvents.[1] - Verify the purity of reagents using appropriate analytical techniques (e.g., NMR, IR).
Incorrect Stoichiometry: Molar ratios of reactants are not optimal.- Carefully measure and ensure the correct molar ratios of reactants as specified in the protocol.
Presence of Impurities in the Final Product Side Reactions: Formation of undesired byproducts. A potential side reaction is the fracture of an ether bond during intermediate steps, which can lead to the formation of a phenolic ester and subsequent rearrangement.[2]- Control the reaction temperature carefully; for instance, add reagents dropwise at low temperatures to manage exothermic reactions.[1] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if reagents are sensitive to air or moisture.[2]
Incomplete Purification: Residual starting materials or byproducts remain after workup.- Optimize the purification method. Recrystallization from a suitable solvent is often effective.[1] - If recrystallization is insufficient, consider column chromatography for more challenging separations.[1][3]
Reaction Fails to Initiate Poor Reagent Solubility: Reactants are not adequately dissolved in the chosen solvent.- Select a solvent in which all reactants are sufficiently soluble at the reaction temperature.[1]
Inactive Catalyst: If a catalyst is used (e.g., AlCl₃, Pd/C), it may be old or deactivated.- Use a fresh, anhydrous catalyst. For reactions involving Lewis acids like AlCl₃, moisture must be strictly excluded.
Difficulty in Product Isolation Product Solubility: The product may have some solubility in the aqueous phase during extraction.- Adjust the pH of the aqueous layer during workup to minimize product solubility.[1] - Perform multiple extractions with the organic solvent to ensure complete recovery.
Oily Product Instead of Solid: The product fails to crystallize.- Try different solvents or solvent mixtures for recrystallization. - Scratch the inside of the flask with a glass rod to induce crystallization. - Use a seed crystal from a previous successful batch if available.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A multi-step synthesis starting from 2-aminophenol is a documented route. This involves a sequence of reactions including acetylation, methylation of the phenolic hydroxyl group, bromination of the aromatic ring, introduction of the acetyl group via a Friedel-Crafts-type reaction, and finally, a reduction-debromination step to yield the target compound.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q3: What are the recommended purification techniques for the final product?

A3: The final product can be purified by recrystallization from a suitable solvent, such as ethyl acetate (EA).[2] For higher purity, column chromatography on silica gel may be employed.[1][3] A reported purity of 99.8% has been achieved via HPLC after purification.[2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Many of the reagents used in this synthesis are hazardous. For example, aluminum chloride is corrosive and reacts violently with water. Chloroacetyl chloride is also corrosive and a lachrymator.[2] Acetic anhydride is corrosive and flammable.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Q5: Can side products form during the synthesis?

A5: Yes, side reactions are possible. For instance, during the introduction of the acetyl group, if there are other nucleophilic sites, unwanted acylation can occur. In syntheses involving starting materials with multiple amino groups, di-acylated byproducts can form.[1] Careful control of reaction conditions such as temperature and stoichiometry is crucial to minimize these side products.[1]

Experimental Protocols

The following is a detailed multi-step protocol for the synthesis of this compound, based on a documented method.[2]

Step 1: Acetylation of 2-Aminophenol

  • In a reaction vessel, add 110g (1 mol) of 2-aminophenol to 2L of ethyl acetate (EA).

  • Cool the mixture to a temperature between -5 and 0°C.

  • Add 105mL (1.1 mol) of acetic anhydride in batches.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir for 3.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the acetylated product.

Step 2: Methylation of the Phenolic Hydroxyl Group

  • Dissolve 60.5g of the product from Step 1 and 32.58g of cesium carbonate in 3.2L of dimethyl carbonate (DMC).

  • Heat the mixture to reflux (90-100°C) and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction solution and filter.

  • Slowly pour the filtrate into a small amount of water and extract the organic phase with EA.

  • Dry and concentrate the organic phase to yield the methylated intermediate.

Step 3: Bromination of the Phenyl Ring

  • After reacting the methylated intermediate for 3.5 hours (specific brominating agent and conditions to be optimized based on standard procedures), monitor by TLC.

  • Upon completion, add a 7% solution of potassium carbonate and extract the organic phase with methylene chloride.

  • Dry the organic phase with anhydrous magnesium sulfate to obtain the brominated product.

Step 4: Friedel-Crafts Acetylation

  • In a reaction flask under an ice bath, add 24.4g (0.1 mol) of the brominated product from Step 3, 0.5L of methylene chloride, and 20g (0.15 mol) of AlCl₃.

  • Add 10.5mL (0.15 mol) of chloroacetyl chloride dropwise.

  • After five minutes of stirring, allow the reaction to proceed at 25°C under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Once complete, add ice water and perform an extraction with methylene chloride.

  • Wash the organic layer with a saturated NaHCO₃ solution and then brine.

  • Dry with anhydrous sodium sulfate to obtain the acetylated product.

Step 5: Reduction-Debromination

  • Add the acetylated product from Step 4 and Pd/C catalyst to a suitable solvent in a reaction vessel.

  • Add an acid binding agent.

  • Heat the mixture to a temperature between 50-75°C and pass hydrogen gas through it for 3-6 hours.

  • After the reaction is complete, cool the solution.

  • Purify the final product, this compound.

Data Presentation

Table 1: Summary of Reported Yields for the Synthesis of this compound and its Intermediates [2]

StepReactionMolar Yield (%)
1Acetylation of 2-Aminophenol99%
2Methylation of Phenolic Hydroxyl85%
3Bromination86%
4Friedel-Crafts Acetylation78.8%
OverallComplete Synthesis41.7%

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis cluster_end Final Product start 2-Aminophenol step1 Step 1: Acetylation start->step1 Acetic Anhydride step2 Step 2: Methylation step1->step2 DMC, Cs₂CO₃ step3 Step 3: Bromination step2->step3 Brominating Agent step4 Step 4: Friedel-Crafts Acetylation step3->step4 Chloroacetyl Chloride, AlCl₃ step5 Step 5: Reduction-Debromination step4->step5 H₂, Pd/C purification Purification (Recrystallization) step5->purification analysis Analysis (HPLC, NMR) purification->analysis end_product This compound analysis->end_product G Troubleshooting Guide for Low Product Yield issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Monitor by TLC cause1->solution1b solution2a Use Fresh/Purified Reagents cause2->solution2a solution3a Optimize Extraction pH cause3->solution3a solution3b Perform Multiple Extractions cause3->solution3b

References

Troubleshooting low yield in the preparation of "N-(3-Acetyl-2-hydroxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

An N-(3-Acetyl-2-hydroxyphenyl)acetamide Technical Support Center has been established to assist researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions to address challenges encountered during synthesis, particularly concerning low yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Fries rearrangement of N-(2-acetoxyphenyl)acetamide.

Q1: My overall yield of this compound is very low. What are the common causes?

Low yields are frequently due to suboptimal reaction conditions, formation of side products, or purification losses. The Fries rearrangement is highly sensitive to several factors.[1][2] Key issues include:

  • Incorrect Reaction Temperature: Temperature significantly influences the product ratio.[1]

  • Suboptimal Catalyst Amount: An insufficient amount of Lewis acid catalyst can lead to an incomplete reaction.[3]

  • Formation of Para Isomer: The primary side product is often the thermodynamically less stable para isomer, N-(5-acetyl-2-hydroxyphenyl)acetamide.[1]

  • Steric Hindrance: If the aromatic ring or acyl group has bulky substituents, the reaction yield can decrease.[1]

  • Deactivating Groups: The presence of meta-directing, deactivating groups on the aromatic ring can adversely affect the reaction.[2]

  • Hydrolysis: The starting ester or the product can be hydrolyzed during workup if conditions are not carefully controlled.

Q2: My main impurity is the para-isomer. How can I increase the selectivity for the desired ortho-isomer?

The ortho/para selectivity is primarily controlled by temperature and solvent polarity.[1][4]

  • Increase Reaction Temperature: Higher temperatures (often above 160°C) favor the formation of the thermodynamically more stable ortho product.[4] This is because the ortho isomer can form a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[1]

  • Use a Non-Polar Solvent: The formation of the ortho product is favored in non-polar solvents. In contrast, polar solvents can solvate the intermediate acylium ion, allowing it to migrate to the less sterically hindered para position.[1][5]

Q3: My reaction seems to be incomplete, with a lot of starting material left. What should I check?

An incomplete reaction is a common cause of low yield. Consider the following:

  • Catalyst Stoichiometry: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid catalyst because the catalyst complexes with both the starting ester and the product ketone.[3] Ensure you are using at least 1.5 equivalents.[6]

  • Catalyst Quality: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Ensure the catalyst is fresh and has not been deactivated by moisture.

  • Reaction Time and Temperature: Reactions run at lower temperatures may proceed very slowly and require extended reaction times to reach completion.[6] Increasing the temperature can improve the reaction rate.[6]

Q4: What is the role of the Lewis acid, and can I use alternatives to AlCl₃?

The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl group to form an acylium ion intermediate. This electrophile then attacks the aromatic ring.[2] While AlCl₃ is common, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃), or strong Brønsted acids like HF and methanesulfonic acid (MSA), can also be used.[1][7] Milder catalysts may offer different selectivity and be more suitable for sensitive substrates.[7]

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of the desired ortho-product. The following table, based on data from the Fries rearrangement of 2-fluorophenyl acetate, illustrates the significant impact of temperature on yield and isomer distribution.[6][7]

Temperature (°C)Total Yield (%)Ortho:Para RatioPredominant Isomer
40451.0 : 2.13Para
80801.0 : 1.54Para
100882.84 : 1.0Ortho
120923.03 : 1.0Ortho
170621.72 : 1.0Ortho
Note: Data adapted from a study on 2-fluorophenyl acetate with 1.5 equiv. AlCl₃ in monochlorobenzene. This trend is generally applicable to Fries rearrangement reactions.[6][7]

Experimental Protocols

Two primary routes for the synthesis are presented below. Route 1 is a direct Fries Rearrangement, and Route 2 is a multi-step synthesis starting from 2-aminophenol.

Route 1: Fries Rearrangement of N-(2-acetoxyphenyl)acetamide

This protocol is a generalized procedure for the Fries rearrangement, optimized for ortho-product formation.

Step 1: Preparation of N-(2-acetoxyphenyl)acetamide

  • Dissolve N-(2-hydroxyphenyl)acetamide (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add a base such as triethylamine or pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup by washing with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-acetoxyphenyl)acetamide. Purify by recrystallization if necessary.

Step 2: Fries Rearrangement

  • To a flask equipped with a reflux condenser and a calcium chloride drying tube, add the N-(2-acetoxyphenyl)acetamide (1 equivalent).

  • Add a non-polar solvent such as monochlorobenzene or nitrobenzene.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.5 - 2.0 equivalents) portion-wise. The addition is exothermic.

  • Heat the reaction mixture to 160-170°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the desired this compound.[4]

Route 2: Multi-Step Synthesis from 2-Aminophenol

This route, adapted from patent literature, avoids some of the selectivity issues of the Fries rearrangement but involves more steps. The reported overall yield is approximately 41.7%.[8]

  • Acetylation: React 2-aminophenol with acetic anhydride to protect the amine, yielding N-(2-hydroxyphenyl)acetamide.[8]

  • Methylation: Protect the phenolic hydroxyl group, for example, by reacting with a methylating agent.

  • Bromination: Introduce a bromine atom onto the phenyl ring.

  • Acylation (Friedel-Crafts): Introduce the acetyl group using acetyl chloride and AlCl₃. This step may involve a rearrangement.[8]

  • Reduction/Debromination: Remove the bromine atom via catalytic hydrogenation (e.g., using Pd/C) to yield the final product.[8]

Visual Guides

The following diagrams illustrate the key chemical and logical processes involved in the synthesis.

Reaction_Pathway Start N-(2-acetoxyphenyl)acetamide Catalyst AlCl₃ (Lewis Acid) Start->Catalyst Coordination Intermediate Acylium Ion Intermediate Catalyst->Intermediate Generates Ortho_Product This compound (Desired Product) Intermediate->Ortho_Product High Temp, Non-polar Solvent Para_Product N-(5-Acetyl-2-hydroxyphenyl)acetamide (Side Product) Intermediate->Para_Product Low Temp, Polar Solvent Troubleshooting_Workflow Start Low Yield Observed TLC Analyze crude mixture by TLC/NMR Start->TLC High_SM High % of Starting Material TLC->High_SM Symptom High_Para High % of Para Isomer TLC->High_Para Symptom Complex_Mix Multiple Side Products TLC->Complex_Mix Symptom Cause_Incomplete Cause: Incomplete Reaction High_SM->Cause_Incomplete Cause_Selectivity Cause: Poor Selectivity High_Para->Cause_Selectivity Cause_Decomp Cause: Decomposition Complex_Mix->Cause_Decomp Sol_Catalyst Solution: - Check catalyst quality/amount - Increase reaction time/temp Cause_Incomplete->Sol_Catalyst Sol_TempSolvent Solution: - Increase temperature (>160°C) - Use non-polar solvent Cause_Selectivity->Sol_TempSolvent Sol_Temp Solution: - Avoid excessively high temp - Check substrate stability Cause_Decomp->Sol_Temp Parameter_Influence center Fries Rearrangement Selectivity Temp Temperature Ortho Ortho Product Temp->Ortho   High Para Para Product Temp->Para   Low Solvent Solvent Polarity Solvent->Ortho   Non-polar Solvent->Para   Polar

References

Side reactions to avoid during the synthesis of "N-(3-Acetyl-2-hydroxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide. Our focus is to address common side reactions and provide actionable solutions to optimize your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the synthesis of this compound, particularly when utilizing the Fries rearrangement of 2-acetamidophenyl acetate.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Desired ortho-Isomer Reaction temperature is too low, favoring the formation of the para-isomer (the kinetic product).[1][2]Increase the reaction temperature. Higher temperatures (often above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[1][3]
The solvent is too polar, which can favor the formation of the para-isomer.[4]Use a non-polar solvent to enhance the proportion of the ortho-product.[4]
Incomplete reaction conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Formation of Tar-like Byproducts The reaction temperature is excessively high, leading to decomposition of starting materials or products.[5]Carefully control and optimize the reaction temperature. It's often best to find the minimum temperature required for an efficient reaction rate.[5]
The reaction is too concentrated, promoting intermolecular side reactions that can lead to polymerization.[5]Conduct the reaction at a lower concentration to disfavor these side reactions.[5]
Difficult Separation of ortho and para Isomers The isomers have similar polarities, making chromatographic separation challenging.Utilize fractional crystallization to separate the isomers. The difference in their crystal packing can be exploited for separation.
The ortho-isomer can be separated from the para-isomer by steam distillation due to its volatility, which is a result of intramolecular hydrogen bonding.[3]
Presence of Multiple Unidentified Byproducts Intermolecular acyl migration can occur, leading to the formation of various acylated phenol byproducts.Add the Lewis acid catalyst slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, which can suppress intermolecular reactions.
The starting material or reagents are wet. Lewis acids like aluminum chloride are highly sensitive to moisture and can lead to hydrolysis and other side reactions.Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently employed method is the Fries rearrangement of 2-acetamidophenyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4]

Q2: How can I maximize the yield of the desired ortho-isomer, this compound?

A2: To favor the formation of the ortho-isomer, it is recommended to use higher reaction temperatures (generally above 160°C) and a non-polar solvent.[1][3] The ortho product is the thermodynamically more stable isomer, and these conditions facilitate its formation.[4]

Q3: What are the primary side products I should be aware of?

A3: The main side product is the para-isomer, N-(4-Acetyl-2-hydroxyphenyl)acetamide, which is the kinetically favored product.[1] At very high temperatures, tar formation due to decomposition can become a significant issue.[5] Intermolecular acylation reactions can also lead to a mixture of other acylated byproducts.

Q4: My reaction has turned into a dark, intractable tar. What went wrong?

A4: This is a strong indication of excessive heat.[5] The reaction conditions were likely too harsh, leading to widespread decomposition and polymerization. It is crucial to carefully control the temperature and consider running the reaction at a lower concentration.[5]

Q5: What is the best way to purify the final product?

A5: A combination of techniques is often necessary. After an aqueous workup to remove the catalyst, the crude product mixture containing both ortho and para isomers can be subjected to fractional crystallization or column chromatography. Steam distillation can also be an effective method to separate the more volatile ortho-isomer.[3]

Experimental Protocol: Fries Rearrangement of 2-Acetamidophenyl Acetate

This protocol is a general guideline for the synthesis of this compound via the Fries rearrangement. Optimization of temperature and reaction time may be necessary depending on the specific laboratory conditions and scale.

Materials:

  • 2-Acetamidophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-acetamidophenyl acetate and the anhydrous non-polar solvent.

  • Cool the mixture in an ice bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. An excess of the Lewis acid is typically required as it complexes with both the starting material and the product.[6]

  • After the addition is complete, slowly raise the temperature of the reaction mixture to the desired level (e.g., >160°C to favor the ortho-isomer) and maintain it for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum-phenol complex.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional crystallization, column chromatography, or steam distillation to isolate the this compound.

Data Presentation

The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction conditions. The following table summarizes the expected trends based on literature for similar substrates.

Parameter Condition Expected Predominant Isomer Rationale
Temperature Low Temperature (<60°C)paraKinetic product formation is favored.[3]
High Temperature (>160°C)orthoThermodynamic product formation is favored.[3]
Solvent Polarity Non-polarorthoFavors the formation of the chelated ortho-intermediate.[4]
PolarparaIncreased solvation of the acylium ion allows for attack at the less sterically hindered para position.[4]

Visualizations

Logical Workflow for Troubleshooting Fries Rearrangement

TroubleshootingWorkflow Troubleshooting Flowchart for Fries Rearrangement Start Reaction Outcome Unsatisfactory LowYield Low Yield of Ortho-Isomer Start->LowYield TarFormation Tar Formation Start->TarFormation SeparationIssue Difficult Isomer Separation Start->SeparationIssue IncreaseTemp Increase Temperature (>160°C) LowYield->IncreaseTemp Is temp too low? UseNonPolarSolvent Use Non-Polar Solvent LowYield->UseNonPolarSolvent Is solvent polar? CheckConversion Monitor by TLC, Extend Time LowYield->CheckConversion Incomplete reaction? ReduceTemp Reduce Temperature TarFormation->ReduceTemp Is temp too high? LowerConcentration Lower Reactant Concentration TarFormation->LowerConcentration Is concentration high? FractionalCrystallization Use Fractional Crystallization SeparationIssue->FractionalCrystallization Similar Polarity SteamDistillation Use Steam Distillation SeparationIssue->SteamDistillation Volatile Ortho-Isomer

Caption: A flowchart to guide troubleshooting common issues in the Fries rearrangement.

Signaling Pathway of Fries Rearrangement

FriesRearrangement Simplified Mechanism of Fries Rearrangement cluster_start Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_product Step 3: Workup StartEster 2-Acetamidophenyl Acetate Complex Ester-Lewis Acid Complex StartEster->Complex + AlCl3 LewisAcid AlCl3 LewisAcid->Complex AcyliumIon Acylium Ion + Phenoxide-AlCl3 Complex->AcyliumIon Rearrangement OrthoAttack Attack at ortho-position AcyliumIon->OrthoAttack ParaAttack Attack at para-position AcyliumIon->ParaAttack OrthoProduct This compound OrthoAttack->OrthoProduct Hydrolysis ParaProduct N-(4-Acetyl-2-hydroxyphenyl)acetamide ParaAttack->ParaProduct Hydrolysis

Caption: A simplified diagram illustrating the key steps in the Fries rearrangement mechanism.

References

Technical Support Center: Purifying N-(3-Acetyl-2-hydroxyphenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of N-(3-Acetyl-2-hydroxyphenyl)acetamide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. A patent for a preparation method of this compound mentions purification by recrystallization in ethyl acetate (EA).[1] Other common solvents for aromatic acetamides include ethanol, acetone, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[][3] Empirical testing with small amounts of your crude product is the best way to determine the optimal solvent or solvent system.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This often happens if the solution is supersaturated at a temperature higher than the compound's melting point. To resolve this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[4]

  • Ensure a slow cooling rate to allow crystals to form below the melting point. You can insulate the flask to slow down the cooling process.[4]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A3: A lack of crystal formation is usually due to one of two reasons: either too much solvent was used, or the solution is too pure for nucleation to occur spontaneously. Here are some techniques to induce crystallization:

  • Reduce Solvent Volume: If you used too much solvent, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a surface for crystal nucleation.[5]

  • Add a Seed Crystal: Introduce a tiny crystal of pure this compound into the solution. This provides a template for other molecules to crystallize upon.[4][5]

  • Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The crystals formed very quickly and look like fine powder. Is this a problem?

A4: Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[4] The goal is to allow slow and gradual crystal growth. If crystallization occurs too quickly, reheat the solution, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly.[4]

Q5: How do I know if the recrystallization was successful and the product is pure?

A5: The most common method to assess purity after recrystallization is by measuring the melting point of the dried crystals. A pure compound will have a sharp and narrow melting point range that is close to the literature value. The reported melting point for this compound is 167-168°C.[6] An impure sample will typically melt over a broader temperature range and at a lower temperature.[5]

Quantitative Data

The following table summarizes key physical properties and suggests potential solvents for the recrystallization of this compound. Solubility is estimated based on the principle of "like dissolves like" and common practices for similar compounds.

PropertyValueSolvents for Recrystallization (Suggested)
Molecular Formula C₁₀H₁₁NO₃Primary Solvents:
Molecular Weight 193.2 g/mol - Ethyl Acetate[1]
Melting Point 167-168 °C[6]- Ethanol
Appearance Solid- Acetone[]
Boiling Point 414.4 °C at 760 mmHgMixed-Solvent Systems:
- Ethyl Acetate / Hexane
- Ethanol / Water

Experimental Protocol: Recrystallization

This protocol outlines the steps for purifying this compound using a single-solvent recrystallization method.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude solid into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethyl acetate) and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Gently heat the test tube. The compound should dissolve completely.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add the minimum amount of the chosen solvent required to dissolve the solid when the solvent is boiling. Add the solvent in small portions while heating the flask (e.g., on a hot plate). Swirl the flask to aid dissolution.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, solid by-products), perform a hot gravity filtration.

  • Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

  • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.[5]

  • Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

5. Crystal Collection and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Continue to draw air through the crystals for several minutes to help dry them.

6. Drying:

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals completely. This can be done by leaving them to air dry or by placing them in a drying oven at a temperature well below the compound's melting point.

7. Purity Assessment:

  • Weigh the dried crystals to determine the percent recovery.

  • Measure the melting point of the recrystallized product and compare it to the literature value.[5]

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (If Needed) Dissolve->HotFilt Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilt->Cool Clear Solution VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Troubleshooting Guide

Troubleshooting_Recrystallization cluster_crystals cluster_no_crystals cluster_oil Observe Observe Cooled Solution Crystals Crystals Formed Observe->Crystals Success NoCrystals No Crystals Form Observe->NoCrystals Problem OiledOut Oily Layer Forms Observe->OiledOut Problem TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent BoilSolvent Boil Off Some Solvent TooMuchSolvent->BoilSolvent Yes Scratch Scratch Flask or Add Seed Crystal TooMuchSolvent->Scratch No Reheat Reheat Solution OiledOut->Reheat AddSolvent Add More Solvent & Cool Slowly Reheat->AddSolvent

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Scale-up Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide.

Synthesis Overview and Key Challenges

The synthesis of this compound can be a multi-step process, often involving the protection of functional groups, introduction of the acetyl group via a Friedel-Crafts or Fries rearrangement reaction, and subsequent deprotection or modification steps. A representative synthetic pathway starts from ortho-aminophenol, proceeding through acetylation, methylation, bromination, a key acylation step, and a final reduction-debromination to yield the target compound with a reported total yield of up to 41.7% and HPLC purity of 99.8%.[1]

Scaling up this synthesis presents several challenges, including managing reaction temperatures, controlling regioselectivity, handling hazardous materials, and achieving efficient purification.

G start_end start_end process process intermediate intermediate final final reagent reagent A o-Aminophenol B Acetylation A->B C N-(2-hydroxyphenyl)acetamide B->C Acetic Anhydride D Methylation C->D E N-(2-methoxyphenyl)acetamide D->E Methylating Agent F Bromination E->F G N-(5-bromo-2-methoxyphenyl)acetamide F->G Brominating Agent H Friedel-Crafts Acylation G->H I N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide H->I Acetyl Chloride / AlCl3 (Fries Rearrangement) J Reduction & Debromination I->J K This compound J->K H2, Pd/C G start Low Yield in Acylation Step q1 Is Catalyst Anhydrous & Active? start->q1 s1 Use Fresh Catalyst. Handle under N2. q1->s1 No q2 Is Reaction Temp Optimized for Ortho-Product? q1->q2 Yes s1->q2 s2 Increase Temp Gradually. Monitor Isomer Ratio via HPLC. q2->s2 No q3 Is Solvent Appropriate? q2->q3 Yes s2->q3 s3 Consider Non-Polar Solvent (e.g., Dichloromethane) to Favor Ortho-Product. q3->s3 No end Yield Improved q3->end Yes s3->end

References

"N-(3-Acetyl-2-hydroxyphenyl)acetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(3-Acetyl-2-hydroxyphenyl)acetamide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which includes amide and phenol functional groups, the primary stability concerns for this compound are hydrolysis, oxidation, and photodecomposition. These degradation pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: The amide linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The phenolic hydroxyl group can also be more prone to oxidation at higher pH values. Therefore, maintaining a neutral pH is generally recommended for optimal stability in solution.

Q3: Is this compound sensitive to light?

A3: Compounds with phenolic structures can be susceptible to photodegradation. Exposure to ultraviolet (UV) or even ambient light over extended periods may lead to the formation of colored degradation products. It is advisable to store solutions of this compound in amber vials or otherwise protected from light.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented, analogous to its isomer acetaminophen, potential degradation products could include:

  • Hydrolysis products: 3-Amino-2-acetylphenol and acetic acid.

  • Oxidation products: Formation of quinone-like structures or dimerization of the molecule. It is important to note that oxidation of similar phenolic compounds can lead to the formation of reactive metabolites. For instance, the oxidation of its isomer, acetaminophen, can form the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, this compound should be stored as a solid in a cool, dry, and dark place. Solutions should be freshly prepared and protected from light. The compound is stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid compound (e.g., yellowing) Oxidation or exposure to light/impurities.Store the compound in a tightly sealed, light-resistant container in a desiccator at a low temperature.
Change in solution appearance (e.g., color change, precipitation) Degradation due to pH, light, or temperature.Prepare fresh solutions for each experiment. Use buffered solutions to maintain a stable pH. Protect solutions from light by using amber vials or wrapping containers in foil.
Inconsistent experimental results Compound degradation leading to lower effective concentration.Perform a purity check of the stock compound using techniques like HPLC or NMR. Prepare fresh stock solutions and validate their concentration before use.
Formation of unexpected peaks in analytical chromatograms Presence of degradation products.Conduct forced degradation studies (see Experimental Protocols below) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.

Quantitative Stability Data Summary

Disclaimer: The following table provides hypothetical data based on the expected stability of a phenolic acetamide. Actual stability data for this compound should be determined experimentally.

Condition Parameter Value Observation
pH (in aqueous solution) pH 3 (Acidic)>10% degradation in 24h at RTSignificant hydrolysis of the amide bond.
pH 7 (Neutral)<2% degradation in 24h at RTRelatively stable.
pH 9 (Basic)>15% degradation in 24h at RTAccelerated hydrolysis and potential for oxidation.
Temperature 4°C (Refrigerated)<1% degradation over 7 daysRecommended for short-term solution storage.
25°C (Room Temperature)~5% degradation over 7 daysGradual degradation observed.
40°C (Accelerated)>20% degradation over 7 daysSignificant thermal degradation.
Light Exposure Ambient Light~10% degradation over 7 daysNoticeable degradation, may be accompanied by color change.
UV Light (254 nm)>30% degradation in 24hHighly susceptible to photodegradation.
Oxidative Stress 3% H₂O₂>50% degradation in 24hHighly susceptible to oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Dissolve the stressed sample in the solvent to prepare a 100 µg/mL solution.

  • Photodegradation: Expose a solution of the compound (100 µg/mL) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

Visualizations

cluster_degradation Potential Degradation Pathways parent This compound hydrolysis_prod 3-Amino-2-acetylphenol + Acetic Acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidized Products (e.g., Quinone-like structures) parent->oxidation_prod Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (1N HCl, 60°C) stress->acid base Base Hydrolysis (1N NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂) stress->oxidation thermal Thermal Stress (Solid, 60°C) stress->thermal photo Photodegradation (UV light) stress->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Assess Stability analysis->results

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges of N-(3-Acetyl-2-hydroxyphenyl)acetamide in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "N-(3-Acetyl-2-hydroxyphenyl)acetamide" during bioassay development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound with limited aqueous solubility. Its chemical structure, containing both polar (hydroxyl, acetamido) and non-polar (phenyl ring, acetyl group) moieties, contributes to its moderate solubility in polar organic solvents and poor solubility in water.

Q2: Why is my compound precipitating when I add it to my aqueous bioassay buffer?

A2: Precipitation commonly occurs when a concentrated stock solution of a poorly water-soluble compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer. This is due to the solvent-shifting effect, where the compound is no longer soluble as the percentage of the organic solvent decreases significantly.

Q3: What are the most common initial solvents to try for dissolving this compound?

A3: Based on its chemical structure and available data on related compounds, the recommended starting solvents for preparing a concentrated stock solution are Dimethyl Sulfoxide (DMSO), ethanol, and methanol. A patent describing its synthesis mentions solubility in methylene chloride, ethyl acetate, Dimethylformamide (DMF), and chloroform[1].

Q4: Can I heat the solvent to dissolve my compound?

A4: Gentle warming can aid in the dissolution of this compound. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to warm the solution gently (e.g., in a 37°C water bath) and for a minimal amount of time. Always assess the stability of your compound at elevated temperatures.

Troubleshooting Guide

Issue: My compound, this compound, is not dissolving in my chosen solvent.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Volume Increase the volume of the solvent incrementally while vortexing or sonicating.The compound dissolves completely, indicating it was a concentration issue.
Inappropriate Solvent Attempt to dissolve a small amount of the compound in a different organic solvent (see Table 1).The compound dissolves readily in an alternative solvent.
Compound is in a Stable Crystalline Form Gently heat the solution while stirring. Be cautious of compound stability.Increased temperature provides the energy to break the crystal lattice, allowing dissolution.
Low Purity of the Compound If possible, purify the compound using appropriate techniques (e.g., recrystallization, chromatography).A purer form of the compound may exhibit different solubility characteristics.

Issue: My compound precipitates out of solution during the bioassay.

Possible Cause Troubleshooting Step Expected Outcome
Solvent Concentration in Assay is too Low Decrease the final dilution factor of your stock solution in the assay medium. Note: Ensure the final solvent concentration is not toxic to your cells.The compound remains in solution at a higher final solvent concentration.
Compound Concentration Exceeds its Aqueous Solubility Lower the final concentration of the compound in the bioassay.The compound remains soluble at a lower, sub-saturating concentration.
pH of the Bioassay Buffer is not Optimal Adjust the pH of the buffer. The phenolic hydroxyl group may be more soluble at a slightly basic pH.The compound's solubility is enhanced at a different pH.
Interaction with Components of the Bioassay Medium Prepare a simplified buffer to test for interactions with specific media components (e.g., salts, proteins).The compound remains soluble in a simplified buffer, identifying an interaction issue.

Data Presentation

Table 1: Solubility of this compound and a Related Isomer in Common Laboratory Solvents

Solvent This compound N-(2-Hydroxyphenyl)acetamide (Isomer)
Dimethyl Sulfoxide (DMSO) SolubleNot specified
Ethanol SolubleNot specified
Methanol SolubleNot specified
Water Predicted to be sparingly soluble1.06 g/L (Predicted)[2]
Methylene Chloride Soluble[1]Not specified
Ethyl Acetate Soluble[1]Not specified
Dimethylformamide (DMF) Soluble[1]Not specified
Chloroform Soluble[1]Not specified

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution for use in bioassays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound using an analytical balance in a fume hood.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolve the Compound: Tightly cap the vial and vortex the solution until the compound is completely dissolved.

  • Gentle Warming (if necessary): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration in a Cell-Based Assay

Objective: To determine the highest concentration of the chosen solvent (e.g., DMSO) that can be used in a cell-based assay without causing significant cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • The chosen organic solvent (e.g., DMSO)

  • Cell viability assay kit (e.g., MTT, XTT, or a fluorescence-based assay)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed Cells: Seed your cells in a 96-well plate at a density that will allow for growth during the experiment. Allow the cells to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent in complete cell culture medium. For example, if your stock solution of the compound is in 100% DMSO and you will be diluting it 1:1000 in the assay, your final DMSO concentration will be 0.1%. Prepare dilutions of the solvent to test a range around your expected final concentration (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1%).

  • Treat Cells: Remove the old medium and add the medium containing the different solvent concentrations to the cells. Include a "no solvent" control (medium only).

  • Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Analyze Data: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The highest concentration that does not significantly reduce cell viability is your maximum tolerated solvent concentration.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Problem with This compound check_stock Is the stock solution clear? start->check_stock precip_assay Does the compound precipitate in the final assay medium? check_stock->precip_assay Yes dissolve_stock Troubleshoot Stock Solution (Increase solvent, change solvent, gentle heat) check_stock->dissolve_stock No optimize_assay Optimize Assay Conditions (Lower compound conc., adjust pH, use co-solvents) precip_assay->optimize_assay Yes success Success: Compound is soluble and assay can proceed precip_assay->success No dissolve_stock->check_stock failure Failure: Consider compound modification or alternative delivery system dissolve_stock->failure optimize_assay->precip_assay optimize_assay->failure

Caption: A logical workflow for systematically troubleshooting solubility problems.

G Signaling Pathway Inhibition Assay - Experimental Workflow prep_stock 1. Prepare Stock Solution of this compound in DMSO treat_cells 3. Treat Cells with Compound (at various concentrations) prep_stock->treat_cells seed_cells 2. Seed Cells in Multi-well Plates seed_cells->treat_cells incubate 4. Incubate for a Defined Period treat_cells->incubate lyse_cells 5. Lyse Cells and Prepare Lysates incubate->lyse_cells analyze 6. Analyze Target Protein (e.g., Western Blot, ELISA) lyse_cells->analyze data_analysis 7. Data Analysis and Determine IC50 analyze->data_analysis

Caption: A typical experimental workflow for a cell-based signaling assay.

References

Technical Support Center: HPLC Analysis of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of High-Performance Liquid Chromatography (HPLC) analysis of "N-(3-Acetyl-2-hydroxyphenyl)acetamide". The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an HPLC method for this compound?

A1: this compound is a polar aromatic compound. The primary challenges in its HPLC analysis often revolve around achieving adequate retention on traditional reversed-phase columns (like C18) and managing peak shape, particularly preventing peak tailing.[1][2][3][4] Due to its polarity, the compound may elute very early, close to the void volume, making accurate quantification difficult.[4] Peak tailing can be a significant issue for aromatic compounds due to secondary interactions with the silica stationary phase.[1]

Q2: What type of HPLC column is most suitable for analyzing this compound?

A2: A standard C18 or C8 column is a good starting point for method development.[5][6] However, due to the polar nature of the analyte, a column with polar-embedded or polar-endcapped phases might provide better peak shape by minimizing interactions with residual silanols.[1] For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative.[4][7]

Q3: How can I improve the retention of this compound on a reversed-phase column?

A3: To improve retention of polar analytes like this compound, you can:

  • Decrease the organic solvent percentage in the mobile phase.

  • Use a highly aqueous mobile phase. Be aware that some traditional C18 columns can suffer from "phase collapse" or "hydrophobic collapse" in highly aqueous mobile phases, leading to irreproducible retention times. Using an aqueous-stable C18 column is recommended.[2]

  • Adjust the mobile phase pH. The compound has acidic (phenolic hydroxyl) and weakly basic (amide) functional groups. Modifying the pH can change its ionization state and, consequently, its retention. A mobile phase pH 2 units away from the analyte's pKa is a good practice to ensure a single ionic form.[1]

Q4: What causes peak tailing and how can I fix it?

A4: Peak tailing for aromatic compounds is often caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the HPLC column.[1] To mitigate this:

  • Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.[5][6]

  • Add a competitive base to the mobile phase in small concentrations to block the active silanol sites.

  • Employ a modern, high-purity silica column where most silanol groups are end-capped.

  • Ensure the sample is not overloaded. Injecting too much sample can lead to peak distortion.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Suggested Solution
Secondary Silanol Interactions Add an acidic modifier (e.g., 0.1% formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase.[1][5] Use a column with a base-deactivated stationary phase.
Column Overload Reduce the injection volume or dilute the sample.[1]
Extracolumn Dead Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector.[1]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[3]
Problem: Poor Retention (Analyte Elutes Too Early)
Potential Cause Suggested Solution
High Organic Content in Mobile Phase Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).
Compound is Too Polar for the Column Consider using a more polar stationary phase or switching to HILIC.[4]
Hydrophobic Collapse of C18 Phase Use a column specifically designed for use in highly aqueous mobile phases.[2]
Problem: Irreproducible Retention Times
Potential Cause Suggested Solution
Insufficient Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before injection, especially when changing mobile phase composition.[3]
Mobile Phase pH Instability Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH.[1]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.

Experimental Protocols

The following is a suggested starting method for the HPLC analysis of this compound, based on methods for the closely related compound, acetaminophen.[5][6]

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of mobile phase A and mobile phase B.[5]

  • Further dilute the sample with mobile phase A to the desired concentration for injection.[5]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Chromatographic Conditions:

Parameter Condition 1 (Isocratic) Condition 2 (Gradient)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 75 mm, 4 µm[5][6]
Mobile Phase A 0.1% Formic Acid in Water[6]0.1% Acetic Acid in Water[5]
Mobile Phase B AcetonitrileAcetonitrile[5][6]
Flow Rate 1.0 mL/min[5][6]1.0 mL/min[5][6]
Injection Volume 5 µL[6]2 µL[5]
Detection UV at 254 nm[5]UV at 280 nm[6]
Column Temperature 30 °C30 °C
Elution Mode Isocratic: 80% A, 20% BGradient: Start with 95% A, 5% B; ramp to 50% B over 10 minutes.

Visualizations

TroubleshootingWorkflow cluster_tailing Tailing Solutions cluster_retention Retention Solutions cluster_reproducibility Reproducibility Solutions start_node Start: Chromatographic Problem decision_node decision_node start_node->decision_node Identify Issue action_node_tailing action_node_tailing decision_node->action_node_tailing Peak Tailing? action_node_retention action_node_retention decision_node->action_node_retention Poor Retention? action_node_reproducibility action_node_reproducibility decision_node->action_node_reproducibility Irreproducible RTs? action_node action_node end_node Problem Resolved tailing1 Lower Mobile Phase pH action_node_tailing->tailing1 tailing2 Reduce Sample Load action_node_tailing->tailing2 tailing3 Use End-capped Column action_node_tailing->tailing3 retention1 Decrease Organic % action_node_retention->retention1 retention2 Use Aqueous-Stable Column action_node_retention->retention2 retention3 Consider HILIC action_node_retention->retention3 repro1 Increase Equilibration Time action_node_reproducibility->repro1 repro2 Check Buffer Concentration action_node_reproducibility->repro2 repro3 Use Column Oven action_node_reproducibility->repro3 tailing3->end_node retention3->end_node repro3->end_node

Caption: Troubleshooting workflow for common HPLC issues.

ExperimentalWorkflow prep_sample 1. Sample Preparation (Dissolve & Dilute) filter_sample 2. Filter Sample (0.45 µm) prep_sample->filter_sample hplc_setup 3. HPLC System Setup (Column, Mobile Phase) filter_sample->hplc_setup equilibration 4. Column Equilibration hplc_setup->equilibration injection 5. Sample Injection equilibration->injection data_acq 6. Data Acquisition (Chromatogram) injection->data_acq analysis 7. Data Analysis (Peak Integration, Quantification) data_acq->analysis

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Enhancing the Biological Activity of N-(3-Acetyl-2-hydroxyphenyl)acetamide through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of N-(3-Acetyl-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound and its derivatives?

A1: While specific data for this compound is limited, based on structurally similar phenolic acetamide compounds, its derivatives are being explored for a range of biological activities. These include anti-inflammatory, antioxidant, and anticancer properties. For instance, various acetamide derivatives have been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators in inflammation.[1] Additionally, the structurally related N-(2-hydroxyphenyl)acetamide has demonstrated potent antitumor effects against human breast cancer cell lines.[1][2]

Q2: What are the common strategies for derivatizing this compound to enhance its biological activity?

A2: Common derivatization strategies for phenolic compounds like this compound involve modifications at the phenolic hydroxyl group or the aromatic ring. These modifications aim to alter the compound's physicochemical properties, such as lipophilicity and electronic effects, which can influence its biological activity. Strategies include etherification, esterification, or the introduction of various substituents onto the phenyl ring.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.

Q4: What are some key considerations when designing derivatives of this compound for improved biological activity?

A4: When designing derivatives, it is crucial to consider the structure-activity relationship (SAR). Key structural features to consider for modification include:

  • The phenolic hydroxyl group: Esterification or etherification can alter solubility and cell permeability.

  • The acetamide group: Modifications to the acetyl group can influence binding to target proteins.

  • The phenyl ring: Introduction of substituents can modulate the electronic properties and steric profile of the molecule.

A systematic approach, such as creating a small library of derivatives with diverse modifications, can help in identifying key structural features for enhanced activity.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction.- Monitor the reaction to completion using TLC. - Optimize reaction time and temperature. - Ensure the appropriate stoichiometry of reactants.
Suboptimal pH.- Adjust the pH of the reaction mixture. For acylations, a pH that is too low can protonate the amine, reducing its nucleophilicity, while a high pH might lead to hydrolysis of the acylating agent.[3]
Side reactions.- Analyze byproducts using techniques like LC-MS or NMR to understand side reactions. - Modify reaction conditions (e.g., temperature, solvent, catalyst) to minimize side product formation.
Difficulty in product purification Presence of unreacted starting materials.- Ensure the reaction has gone to completion. - Choose a suitable purification method (e.g., column chromatography, recrystallization) based on the polarity difference between the product and starting materials.
Formation of closely related byproducts.- Optimize the selectivity of the reaction. - Employ high-resolution purification techniques like preparative HPLC.
Product is an oil instead of a solid.- Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - If the product is inherently an oil, purify using column chromatography.
Biological Assays
Issue Possible Cause Troubleshooting Steps
Inconsistent results in antioxidant assays (e.g., DPPH, ABTS) Compound insolubility.- Ensure the compound is fully dissolved in the assay buffer. Use of a co-solvent like DMSO may be necessary, but keep the final concentration low to avoid interference.
Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent dispensing of reagents.
Reagent degradation.- Prepare fresh reagent solutions, especially for light-sensitive or unstable reagents like DPPH.
High variability in cell-based assays (e.g., MTT) Cell culture contamination.- Regularly check cell cultures for any signs of contamination. Use aseptic techniques.
Inconsistent cell seeding density.- Ensure a uniform single-cell suspension before seeding. - Use a hemocytometer or automated cell counter for accurate cell counting.
Compound precipitation in media.- Check the solubility of the compound in the cell culture media at the tested concentrations. - If precipitation occurs, consider using a lower concentration range or a different vehicle for dissolution.

Experimental Protocols

General Protocol for Antioxidant Activity (DPPH Assay)
  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of test compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to 100 µL of each compound dilution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

General Protocol for Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[4]

Data Presentation

Table 1: Antioxidant Activity of this compound Derivatives

Compound Modification DPPH IC50 (µM) ABTS IC50 (µM)
Lead CompoundThis compoundData not availableData not available
Derivative 1Specify modification
Derivative 2Specify modification
Ascorbic Acid (Control)-Reference valueReference value

Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound Modification MCF-7 IC50 (µM) HepG2 IC50 (µM)
Lead CompoundThis compoundData not availableData not available
Derivative 1Specify modification
Derivative 2Specify modification
Doxorubicin (Control)-Reference valueReference value

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound derivatization Derivatization Reaction start->derivatization Reactants, Catalyst purification Purification (Column Chromatography) derivatization->purification Crude Product characterization Characterization (NMR, MS) purification->characterization Pure Derivative antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant cytotoxicity Cytotoxicity Assays (MTT on Cancer Cells) characterization->cytotoxicity data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_apoptosis Potential Apoptotic Pathway derivative Acetamide Derivative bax Bax (Pro-apoptotic) derivative->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Downregulates caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential pro-apoptotic signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of N-(3-Acetyl-2-hydroxyphenyl)acetamide and N-(3-Acetyl-4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of two isomeric compounds: N-(3-Acetyl-2-hydroxyphenyl)acetamide and N-(3-Acetyl-4-hydroxyphenyl)acetamide. While direct comparative studies are limited, this document synthesizes available data on their individual bioactivities, potential mechanisms of action, and relevant experimental protocols to assist researchers in drug discovery and development.

Introduction to the Compounds

This compound and N-(3-Acetyl-4-hydroxyphenyl)acetamide are structural isomers, both derivatives of acetanilide, featuring a hydroxyphenyl group with an additional acetyl substituent. Their structural similarity to well-known analgesic and anti-inflammatory agents, such as paracetamol (N-(4-hydroxyphenyl)acetamide), suggests potential for similar biological activities. However, the positional difference of the acetyl and hydroxyl groups on the phenyl ring can significantly influence their pharmacological profiles.

This compound , also known as 3'-Acetyl-2'-hydroxyacetanilide or 2-Acetamido-3-hydroxyacetophenone, has been investigated for its anti-inflammatory and antioxidant properties.

N-(3-Acetyl-4-hydroxyphenyl)acetamide , also known as 3'-Acetyl-4'-hydroxyacetanilide or 5'-Acetamido-2'-hydroxyacetophenone, is a known metabolite of the beta-blocker acebutolol and is structurally analogous to paracetamol, suggesting potential analgesic and antipyretic activities through cyclooxygenase (COX) inhibition.

Comparison of Bioactivities

While direct quantitative comparisons are scarce in the literature, the available information points to distinct and overlapping bioactivities for these two isomers.

Anti-inflammatory Activity
  • This compound: Studies on the closely related compound N-(2-hydroxyphenyl)acetamide (2-acetamidophenol) have demonstrated significant anti-inflammatory and anti-arthritic properties. Research in adjuvant-induced arthritic rats showed that this compound could reduce paw edema and lower the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α)[1][2]. The mechanism is thought to involve the inhibition of inflammatory mediators and modulation of oxidative stress.

  • N-(3-Acetyl-4-hydroxyphenyl)acetamide: The primary proposed anti-inflammatory mechanism for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation[3]. This mechanism is analogous to that of its structural relative, paracetamol.

Antioxidant Activity
  • This compound: The presence of a phenolic hydroxyl group suggests potential antioxidant activity. Studies on N-(2-hydroxyphenyl)acetamide have indicated its ability to alter oxidative stress markers, contributing to its anti-inflammatory effects[1].

  • N-(3-Acetyl-4-hydroxyphenyl)acetamide: This compound has also been studied for its potential antioxidant properties, which could help mitigate oxidative stress in biological systems[3].

Quantitative Data Summary

BioactivityThis compound (and related compounds)N-(3-Acetyl-4-hydroxyphenyl)acetamide (and related compounds)
Anti-inflammatory Possesses anti-inflammatory and anti-arthritic properties. Reduces pro-inflammatory cytokines (IL-1β, TNF-α) in animal models[1][2].Suggested to act as a cyclooxygenase (COX) inhibitor, similar to paracetamol[3].
COX Inhibition (IC50) No specific data found for the target compound.No specific data found for the target compound. For reference, the IC50 of paracetamol for COX-1 and COX-2 is highly variable depending on the assay conditions.
Antioxidant Activity Alters oxidative stress markers in vivo[1].Reported to have potential antioxidant properties[3].
ABTS Radical Scavenging (IC50) No specific data found for the target compound.No specific data found for the target compound.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • PGE2 ELISA kit

  • 96-well plates

  • Incubator (37°C)

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • 150 µL of Tris-HCl buffer

    • 10 µL of Hematin solution

    • 10 µL of L-epinephrine solution

    • 10 µL of the enzyme solution (COX-1 or COX-2).

  • Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control wells, add 10 µL of the solvent.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

ABTS Radical Scavenging Assay

This protocol outlines a method to assess the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds dissolved in a suitable solvent

  • Trolox (a water-soluble vitamin E analog, as a standard)

  • 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • ABTS Radical Cation (ABTS•+) Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.

  • ABTS•+ Working Solution:

    • Dilute the prepared ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution at various concentrations to the wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the control, add 10 µL of the solvent instead of the test compound.

    • Prepare a standard curve using Trolox at various concentrations.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the ABTS radicals) from the plot of percentage scavenging against the compound concentration. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathway Visualizations

Proposed Anti-inflammatory Signaling Pathway for this compound

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Inhibits Formation NFkB NF-κB (p50/p65) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) Nucleus->Genes Induces Compound This compound Compound->IKK Inhibits IkB_NFkB->NFkB Releases

Caption: Proposed inhibition of the NF-κB signaling pathway.

This diagram illustrates that inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the inflammatory response.

Proposed Signaling Pathway for N-(3-Acetyl-4-hydroxyphenyl)acetamide

As a structural analog of paracetamol, N-(3-Acetyl-4-hydroxyphenyl)acetamide's effects may involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in cellular responses to stress and inflammation.

MAPK_Pathway cluster_nucleus Stimuli Cellular Stress / Pro-inflammatory Signals ASK1 ASK1 (MAP3K) Stimuli->ASK1 Activates MKK MKK4/7 (MAP2K) ASK1->MKK Phosphorylates JNK JNK (MAPK) MKK->JNK Phosphorylates AP1 AP-1 (Transcription Factor) JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammation Inflammatory Response Apoptosis Nucleus->Inflammation Regulates Compound N-(3-Acetyl-4-hydroxyphenyl)acetamide Compound->ASK1 Modulates?

Caption: Potential modulation of the MAPK/JNK signaling pathway.

This diagram shows a simplified MAPK/JNK cascade where cellular stress activates a series of kinases (ASK1, MKK4/7, JNK), leading to the activation of the transcription factor AP-1 and subsequent regulation of inflammatory and apoptotic responses. N-(3-Acetyl-4-hydroxyphenyl)acetamide, similar to its parent compound paracetamol, may modulate this pathway at various points, although the precise mechanism requires further investigation.

Conclusion

This compound and N-(3-Acetyl-4-hydroxyphenyl)acetamide present intriguing possibilities for drug development due to their anti-inflammatory and antioxidant potential. While they share a common structural backbone, the positional isomerism of the acetyl and hydroxyl groups likely dictates their primary mechanisms of action. The 2-hydroxy isomer appears to exert its anti-inflammatory effects through the modulation of cytokine production, potentially via the NF-κB pathway. In contrast, the 4-hydroxy isomer is predicted to act primarily as a COX inhibitor, akin to paracetamol, with possible involvement of MAPK signaling.

Further research, including direct comparative studies employing standardized in vitro and in vivo models, is necessary to fully elucidate the bioactivity profiles of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, which will be crucial for determining their therapeutic potential.

References

A Comparative Analysis of Antioxidant Potential: N-(3-Acetyl-2-hydroxyphenyl)acetamide and the Trolox Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel antioxidant agents, understanding the potency of new compounds relative to established standards is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of the antioxidant potential of N-(3-Acetyl-2-hydroxyphenyl)acetamide against Trolox, a water-soluble analog of vitamin E widely used as a benchmark in antioxidant capacity assays.

Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from a closely related and extensively studied structural analog, N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen). This substitution allows for a robust, albeit indirect, comparison, providing valuable insights into the potential antioxidant efficacy of the target compound class. The antioxidant capacity is evaluated based on data from two prevalent assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its IC50 value in the DPPH assay, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. In the ABTS assay, the antioxidant capacity is frequently expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant response of a compound to that of Trolox.

CompoundAssayIC50 Value (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)
N-(4-hydroxyphenyl)acetamide DPPH89.98[1]Not typically reported
(Paracetamol/Acetaminophen)ABTSNot availableSee notes below
Trolox DPPH3.77 ± 0.08[2]1 (by definition)
ABTS2.93 ± 0.03[2]1 (by definition)

Experimental Methodologies

A clear understanding of the experimental protocols is essential for the accurate interpretation and replication of antioxidant activity data. Below are detailed methodologies for the DPPH and ABTS assays as commonly reported in the literature.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[3] The procedure generally involves the following steps:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[3]

  • Preparation of Test Samples and Standard: The test compound (this compound or its analog) and the standard (Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction and Incubation: A specific volume of the test sample or standard at different concentrations is mixed with a fixed volume of the DPPH solution. The reaction mixture is then incubated in the dark at room temperature for a specified period, usually 30 minutes.[3]

  • Absorbance Measurement: After incubation, the absorbance of the reaction mixture is measured at a wavelength of 517 nm using a spectrophotometer. A decrease in absorbance indicates the scavenging of DPPH radicals by the antioxidant.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[4] The typical protocol is as follows:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in a dark green-blue solution of ABTS•+.[4][5]

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Test Samples and Standard: The test compound and Trolox are prepared in a series of concentrations.

  • Reaction and Measurement: A small volume of the test sample or standard is added to a fixed volume of the ABTS•+ working solution. The absorbance is then measured at 734 nm after a specific incubation time (e.g., 6 minutes).[4]

  • Calculation of TEAC: The percentage inhibition of absorbance is plotted against the concentration for both the test compound and Trolox. The TEAC is calculated as the ratio of the slope of the calibration curve for the test compound to the slope of the calibration curve for Trolox.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative evaluation of the antioxidant potential of a test compound against Trolox using common in vitro assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Test_Compound Test Compound (this compound) DPPH_Assay DPPH Assay Test_Compound->DPPH_Assay ABTS_Assay ABTS Assay Test_Compound->ABTS_Assay Trolox_Standard Trolox Standard Trolox_Standard->DPPH_Assay Trolox_Standard->ABTS_Assay DPPH_Reagent DPPH Reagent (0.1 mM in Methanol) DPPH_Reagent->DPPH_Assay ABTS_Reagent ABTS•+ Solution (Absorbance ~0.7 at 734 nm) ABTS_Reagent->ABTS_Assay IC50_Calc IC50 Calculation DPPH_Assay->IC50_Calc Absorbance at 517 nm TEAC_Calc TEAC Calculation ABTS_Assay->TEAC_Calc Absorbance at 734 nm Comparison Comparative Analysis IC50_Calc->Comparison TEAC_Calc->Comparison

Caption: A generalized workflow for comparing the antioxidant activity of a test compound with Trolox.

Concluding Remarks

Based on the available data for its structural analog, N-(4-hydroxyphenyl)acetamide, it is anticipated that this compound would exhibit some level of antioxidant activity. However, the significantly higher IC50 value of paracetamol compared to Trolox in the DPPH assay suggests that the antioxidant potential of this class of compounds is modest in comparison to the potent, standardized antioxidant Trolox. The presence and position of the hydroxyl and acetyl groups on the phenyl ring are critical determinants of antioxidant activity, and further direct experimental evaluation of this compound is necessary to definitively quantify its antioxidant potential. This guide serves as a foundational resource for researchers embarking on such investigations, providing established protocols and a comparative framework.

References

A Comparative Analysis of the Anti-Inflammatory Potential of N-(3-Acetyl-2-hydroxyphenyl)acetamide and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the exploration of novel compounds with potentially improved efficacy and safety profiles is a paramount objective. This guide provides a comparative overview of the known anti-inflammatory activity of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and a less-characterized compound, N-(3-Acetyl-2-hydroxyphenyl)acetamide.

Important Note: Direct experimental data on the anti-inflammatory activity of this compound is not available in the current body of scientific literature. Therefore, this comparison leverages data from its structural isomer, N-(2-hydroxyphenyl)acetamide, to infer potential mechanisms and activity. This analysis serves as a preliminary guide to stimulate further investigation into this compound.

Executive Summary

Ibuprofen is a widely used NSAID with well-documented anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for prostaglandin synthesis.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[2][3]

While direct evidence is lacking for this compound, studies on its positional isomer, N-(2-hydroxyphenyl)acetamide, suggest potential anti-inflammatory and anti-arthritic properties. Research indicates that N-(2-hydroxyphenyl)acetamide can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and may modulate oxidative stress markers. This suggests a potential mechanism of action that could involve the inhibition of inflammatory signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data for ibuprofen and provides a speculative framework for this compound based on its structural similarity to compounds with known anti-inflammatory effects.

CompoundTarget(s)IC50 Values (µM)In Vivo Efficacy
Ibuprofen COX-1, COX-2COX-1: 12 - 13 µM COX-2: 80 - 370 µM[4]Effective anti-inflammatory doses in adults typically range from 1200 mg to 2400 mg daily. For rheumatoid and osteoarthritis, daily doses of approximately 2400 mg are considered equivalent to 4g of aspirin in terms of anti-inflammatory effect.[5][6]
This compound Hypothesized: COX enzymes, inflammatory cytokinesNot DeterminedNot Determined
N-(2-hydroxyphenyl)acetamide (isomer) Inflammatory cytokinesNot DeterminedIn a rat model of adjuvant-induced arthritis, doses of 5 mg/kg and 10 mg/kg significantly retarded the increase in paw edema volume and reduced serum levels of IL-1β and TNF-α.

Mechanism of Action and Signaling Pathways

Ibuprofen: Inhibition of the Cyclooxygenase Pathway

Ibuprofen exerts its anti-inflammatory effects primarily by inhibiting the activity of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, ibuprofen reduces the synthesis of prostaglandins, thereby alleviating inflammation, pain, and fever.[7]

Ibuprofen_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Promotes Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Caption: Ibuprofen inhibits COX-1/COX-2, blocking prostaglandin synthesis.

This compound: A Hypothesized Anti-Inflammatory Pathway

Based on the activity of its isomer, N-(2-hydroxyphenyl)acetamide, it is plausible that this compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This could involve the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Putative_NAHPA_Pathway Inflammatory Stimuli Inflammatory Stimuli Signaling Cascade Signaling Cascade Inflammatory Stimuli->Signaling Cascade Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Signaling Cascade->Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Induces Inflammation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)->Inflammation Promotes This compound This compound This compound->Signaling Cascade Potentially Inhibits

Caption: Hypothesized pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of anti-inflammatory compounds.

In Vitro COX Inhibition Assay (for Ibuprofen)

This assay determines the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).

  • Enzymes: Purified recombinant human or ovine COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Methodology:

    • The COX enzyme is pre-incubated with various concentrations of the test compound (e.g., ibuprofen).

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are calculated from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay (Hypothetical for this compound)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Methodology:

    • A baseline measurement of the rat's paw volume is taken.

    • The test compound (e.g., this compound) or a vehicle control is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is given to the paw to induce inflammation.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Compound Incubation with COX Enzyme Compound Incubation with COX Enzyme Addition of Arachidonic Acid Addition of Arachidonic Acid Compound Incubation with COX Enzyme->Addition of Arachidonic Acid PGE2 Measurement (ELISA) PGE2 Measurement (ELISA) Addition of Arachidonic Acid->PGE2 Measurement (ELISA) IC50 Calculation IC50 Calculation PGE2 Measurement (ELISA)->IC50 Calculation Compound Administration Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Inhibition Calculation Inhibition Calculation Paw Volume Measurement->Inhibition Calculation

Caption: General workflows for in vitro and in vivo anti-inflammatory assays.

Conclusion and Future Directions

Ibuprofen is a well-characterized anti-inflammatory agent with a clear mechanism of action and extensive clinical data. In contrast, this compound remains largely unexplored. Based on the anti-inflammatory properties of its structural isomer, N-(2-hydroxyphenyl)acetamide, there is a scientific rationale for investigating the potential of this compound as an anti-inflammatory compound.

Future research should focus on:

  • Synthesis and Purification: Ensuring a high-purity sample of this compound for biological testing.

  • In Vitro Screening: Performing COX-1 and COX-2 inhibition assays to determine its effect on the primary targets of NSAIDs.

  • Cytokine Profiling: Investigating its impact on the production of pro-inflammatory cytokines in relevant cell models (e.g., LPS-stimulated macrophages).

  • In Vivo Efficacy Studies: Utilizing established animal models of inflammation, such as the carrageenan-induced paw edema model, to assess its in vivo anti-inflammatory potential.

A direct, head-to-head comparison of this compound and ibuprofen using standardized experimental protocols is necessary to definitively evaluate its relative anti-inflammatory activity.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for N-(3-Acetyl-2-hydroxyphenyl)acetamide and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of N-acetyl hydroxyphenyl acetamides. Due to the limited availability of experimental data for N-(3-Acetyl-2-hydroxyphenyl)acetamide, this document focuses on the spectroscopic characterization of its close structural analog, N-(4-hydroxyphenyl)acetamide, as a primary reference. Partial data for other regioisomers are included to illustrate the distinguishing spectroscopic features that arise from positional differences of the acetyl group.

Spectroscopic Data Comparison

The structural elucidation of substituted aromatic compounds relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy provides information about functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy details the chemical environment and connectivity of hydrogen and carbon atoms, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

N-(4-Hydroxyphenyl)acetamide: A Well-Characterized Analog

N-(4-hydroxyphenyl)acetamide serves as an excellent reference compound due to the availability of comprehensive spectroscopic data. Its structure is confirmed by the following data:

Table 1: Spectroscopic Data for N-(4-Hydroxyphenyl)acetamide

Spectroscopic TechniqueKey Data and Interpretation
Infrared (IR) Spectroscopy 3325 cm⁻¹ (N-H stretch, amide) , 3150 cm⁻¹ (O-H stretch, phenol) , 1654 cm⁻¹ (C=O stretch, amide I) , 1565 cm⁻¹ (N-H bend, amide II), 1610, 1510 cm⁻¹ (C=C stretch, aromatic)
¹H NMR Spectroscopy δ 9.65 (s, 1H, OH), 9.15 (s, 1H, NH), 7.34 (d, J=8.8 Hz, 2H, Ar-H ortho to NH), 6.67 (d, J=8.8 Hz, 2H, Ar-H ortho to OH), 1.97 (s, 3H, COCH₃)[1]
¹³C NMR Spectroscopy δ 167.5 (C=O), 153.1 (Ar-C-OH), 131.1 (Ar-C-NH), 120.8 (Ar-CH), 115.0 (Ar-CH), 23.8 (COCH₃)[1]
Mass Spectrometry (EI) m/z 151 (M⁺) , 109 ([M-CH₂CO]⁺), 80, 65, 53
Comparison with Acetylated Regioisomers

Table 2: Comparison of Available Spectroscopic Data for Acetylated Hydroxyphenyl Acetamides

CompoundSpectroscopic Data (Available)Expected Distinguishing Features
N-(4-Acetyl-3-hydroxyphenyl)acetamide ¹H NMR : Signals corresponding to three distinct aromatic protons would be expected, with coupling patterns indicative of their relative positions. A downfield singlet for the acetyl protons and another for the acetamido methyl protons would be present.The chemical shifts and coupling constants of the aromatic protons would be the primary differentiators from other isomers.
N-(5-Acetyl-2-hydroxyphenyl)acetamide ¹H NMR : Shows distinct signals for three aromatic protons.The specific splitting patterns of the aromatic protons would allow for unambiguous assignment of the substitution pattern.
N-(3-Acetyl-4-hydroxyphenyl)acetamide No experimental spectra readily available.The proton ortho to the acetyl group would likely be the most downfield of the aromatic signals due to the deshielding effect of the carbonyl.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺) and characteristic fragment ions are identified.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the logical workflow for spectroscopic analysis and the process of structural confirmation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Purified Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified Compound->NMR FTIR FTIR Spectroscopy Purified Compound->FTIR MS Mass Spectrometry Purified Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Frequencies FTIR->FTIR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_inputs Spectroscopic Data cluster_deductions Structural Deductions cluster_output Final Structure H_NMR ¹H NMR: - Number of signals - Chemical shift - Integration - Splitting pattern Connectivity Connectivity & Symmetry H_NMR->Connectivity C_NMR ¹³C NMR: - Number of signals - Chemical shift C_NMR->Connectivity IR IR: - Characteristic absorptions (O-H, N-H, C=O, C=C) FunctionalGroups Functional Groups IR->FunctionalGroups MassSpec MS: - Molecular weight - Fragmentation MolecularFormula Molecular Formula MassSpec->MolecularFormula FinalStructure N-(Aryl)acetamide Structure Connectivity->FinalStructure FunctionalGroups->FinalStructure MolecularFormula->FinalStructure

Caption: Logical relationships for structural confirmation.

References

Validating the Purity of Synthesized "N-(3-Acetyl-2-hydroxyphenyl)acetamide" using High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized N-(3-Acetyl-2-hydroxyphenyl)acetamide, a crucial step in ensuring the quality and reliability of this compound for research and development. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, offering high resolution and sensitivity for the separation and quantification of the target compound and potential impurities. This document outlines a detailed experimental protocol, presents comparative data against a potential regioisomeric impurity, and offers a logical workflow for the analytical process.

Introduction

This compound is an aromatic amide with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount for obtaining accurate and reproducible results in downstream applications. The synthesis of this compound, commonly achieved through the acetylation of an aminophenol derivative, can lead to the formation of various impurities. These may include unreacted starting materials, by-products from side reactions, and regioisomers. This guide focuses on a robust HPLC method to identify and quantify such impurities, thereby ensuring the synthesized product meets the required quality standards.

A likely synthetic route to this compound involves the acetylation of 2-amino-6-acetylphenol. Potential impurities arising from this synthesis can include the starting material itself, residual acetylating agent (e.g., acetic anhydride), and the regioisomer N-(3-Acetyl-4-hydroxyphenyl)acetamide. The analytical method detailed below is designed to separate the target compound from these potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Synthesized this compound

  • Analytical Standard of N-(3-Acetyl-4-hydroxyphenyl)acetamide (Available from suppliers such as Toronto Research Chemicals and Thermo Scientific[1])

  • Hypothetical Competitor's Product

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Synthesized Product: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

  • Analytical Standard (Regioisomer): Prepare a stock solution of N-(3-Acetyl-4-hydroxyphenyl)acetamide at 1 mg/mL in a 50:50 acetonitrile/water mixture. Prepare a working standard of 0.1 mg/mL.

  • Competitor's Product: Prepare in the same manner as the synthesized product.

  • Spiked Sample: To a portion of the synthesized product working solution, add a small, known amount of the regioisomer analytical standard to confirm peak identification and resolution.

4. Data Analysis:

  • The purity of the synthesized product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The identity of the main peak is confirmed by comparing its retention time with that of a reference standard if available, or by techniques such as mass spectrometry.

  • The presence of the regioisomeric impurity is confirmed by comparing its retention time with the analytical standard.

Data Presentation

The following table summarizes hypothetical data from the HPLC analysis, comparing the synthesized this compound with an analytical standard of a potential regioisomeric impurity and a hypothetical competitor's product.

Table 1: Comparative HPLC Purity Analysis

SampleMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 (Regioisomer) Retention Time (min)Impurity 1 Area (%)Other Impurities Area (%)
Synthesized Product 12.599.511.80.30.2
Analytical Standard (Regioisomer) 11.8>99.9--<0.1
Competitor's Product 12.598.811.80.80.4

Mandatory Visualizations

Logical Workflow for HPLC Purity Validation

The following diagram illustrates the logical steps involved in the HPLC-based purity validation of synthesized this compound.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_result Final Purity Assessment prep_synth Synthesized Product (1 mg/mL stock, 0.1 mg/mL working) hplc_system RP-HPLC System (C18 Column, UV Detector) prep_synth->hplc_system prep_std Regioisomer Standard (1 mg/mL stock, 0.1 mg/mL working) prep_std->hplc_system prep_comp Competitor's Product (1 mg/mL stock, 0.1 mg/mL working) prep_comp->hplc_system hplc_conditions Gradient Elution (ACN/H2O with Formic Acid) acquire_data Chromatogram Acquisition hplc_system->acquire_data analyze_data Peak Integration & Purity Calculation acquire_data->analyze_data compare_data Comparison with Standard & Competitor analyze_data->compare_data final_purity Purity Report compare_data->final_purity

Caption: Workflow for HPLC Purity Validation.

Signaling Pathway of Impurity Identification

The following diagram illustrates the logical pathway for identifying potential impurities in the synthesized this compound.

Impurity_Identification start_material Starting Material (2-amino-6-acetylphenol) target_compound Target Compound This compound start_material->target_compound unreacted_sm Unreacted Starting Material start_material->unreacted_sm reagent Reagent (Acetic Anhydride) reagent->target_compound byproducts Other By-products reagent->byproducts regioisomer Regioisomer (N-(3-Acetyl-4-hydroxyphenyl)acetamide) target_compound->regioisomer Isomerization

Caption: Impurity Identification Pathway.

Conclusion

The purity of synthesized this compound is a critical parameter that directly impacts its suitability for research and development. The presented HPLC method provides a reliable and robust approach for the quantitative assessment of purity and the identification of potential process-related impurities. By comparing the synthesized product against a known regioisomeric analytical standard and other available products, researchers can confidently ascertain the quality of their material. The detailed experimental protocol and logical workflows provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis.

References

Comparative Analysis of "N-(3-Acetyl-2-hydroxyphenyl)acetamide" and its Isomers in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of "N-(3-Acetyl-2-hydroxyphenyl)acetamide" and its structural isomers in common immunoassay formats. Due to the limited availability of specific data for "this compound," this analysis is based on the well-documented behavior of its common isomers, paracetamol (acetaminophen), metacetamol, and orthocetamol. Understanding the potential for cross-reactivity is crucial for the accurate quantification of these compounds in biological matrices and for the development of specific analytical methods.

"this compound" is a structural isomer of the widely used analgesic, paracetamol. Its chemical structure, along with its common isomers, is presented below:

  • N-(4-hydroxyphenyl)acetamide (Paracetamol or Acetaminophen): The hydroxyl group is at the para-position (position 4).

  • N-(3-hydroxyphenyl)acetamide (Metacetamol): The hydroxyl group is at the meta-position (position 3).

  • N-(2-hydroxyphenyl)acetamide (Orthocetamol): The hydroxyl group is at the ortho-position (position 2).

  • This compound: The molecule of interest, with both a hydroxyl and an acetyl group on the phenyl ring.

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently employed for the detection of small molecules like paracetamol due to their high throughput and sensitivity.[1] However, the specificity of these assays can be a concern, as structurally related compounds may cross-react with the antibodies, leading to inaccurate results.[1]

Cross-Reactivity Data Summary
CompoundCommon NameAssay TypeExpected Cross-Reactivity with Paracetamol AssaysReference
N-(4-hydroxyphenyl)acetamide Paracetamol, AcetaminophenTarget Analyte100%N/A
N-(3-hydroxyphenyl)acetamide MetacetamolEnzymatic/ColorimetricVery Low to None[3]
N-(2-hydroxyphenyl)acetamide OrthocetamolIndirect Competitive Lateral Flow ImmunoassayCross-reactivity observed at high concentrations[4]
This compound N/AImmunoassayData not available; potential for cross-reactivity exists due to structural similarity to isomers.N/A

It is important to note that enzymatic and colorimetric assays for paracetamol often rely on the enzymatic hydrolysis of the acetamido group to p-aminophenol, which is then detected.[3] Metacetamol, having the hydroxyl group in the meta position, is not a suitable substrate for the enzymes typically used, such as aryl acylamidase, which are specific for the para-substituted compound.[3] Immunoassays, however, depend on antibody-antigen recognition, where the overall three-dimensional shape and electronic properties of the molecule are critical.

Experimental Methodologies

Principle of Competitive Immunoassay for Small Molecule Detection

Competitive immunoassays are a common format for detecting small molecules that cannot be simultaneously bound by two antibodies.[5][6] In this setup, the analyte present in the sample competes with a labeled version of the analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites, which are typically immobilized on a microplate. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A higher concentration of the analyte in the sample results in less labeled analyte binding to the antibody and, consequently, a weaker signal.[7]

Below is a diagram illustrating the workflow of a competitive ELISA.

Competitive_ELISA_Workflow cluster_sample_prep Sample/Standard Preparation cluster_assay Competitive Binding cluster_detection Signal Generation & Detection Sample Test Sample (Unknown Analyte) Mix Sample/Standard + Labeled Analyte (Competition for Antibody Binding) Sample->Mix Standard Standard (Known Analyte Concentration) Standard->Mix Well Antibody-Coated Well Well->Mix Wash Wash to Remove Unbound Reagents Mix->Wash Substrate Add Substrate Wash->Substrate Signal Color Development (Signal is inversely proportional to analyte concentration) Substrate->Signal Read Measure Absorbance Signal->Read

Competitive ELISA Workflow
Detailed Protocol: Competitive ELISA for a Small Molecule

This protocol provides a general methodology for a competitive ELISA to quantify a small molecule and assess the cross-reactivity of its analogs.

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Capture antibody specific to the target small molecule

  • The target small molecule standard

  • Potentially cross-reacting compounds (e.g., isomers)

  • Small molecule-enzyme conjugate (e.g., HRP-conjugated)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

2. Plate Coating:

  • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of the microtiter plate.

  • Incubate the plate overnight at 4°C.

  • The following day, wash the plate three times with 200 µL of Wash Buffer per well to remove unbound antibody.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard small molecule and the potentially cross-reacting compounds in Blocking Buffer.

  • In a separate dilution plate or tubes, mix 50 µL of each standard or sample dilution with 50 µL of the diluted small molecule-enzyme conjugate.

  • Incubate this mixture for 1-2 hours at room temperature to allow the antibody in the sample to bind to the analyte.

  • Transfer 100 µL of the mixtures from the dilution plate to the corresponding wells of the antibody-coated and blocked microtiter plate.

  • Incubate for 1-2 hours at room temperature.

5. Detection:

  • Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Add 100 µL of the Substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

  • Determine the concentration of the small molecule in the unknown samples by interpolating their absorbance values on the standard curve.

  • To assess cross-reactivity, determine the concentration of the cross-reacting compound that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Logical Relationship of Cross-Reactivity

The structural similarity between the target analyte and other compounds is a primary driver of immunoassay cross-reactivity. The following diagram illustrates this relationship.

Cross_Reactivity_Logic cluster_molecules Compound Structures cluster_interaction Immunoassay Interaction cluster_outcome Assay Outcome Target Target Analyte (e.g., Paracetamol) Binding Antibody Binding Target->Binding High Affinity Isomer1 Structural Isomer 1 (e.g., Metacetamol) Isomer1->Binding Low/No Affinity Isomer2 Structural Isomer 2 (e.g., Orthocetamol) Isomer2->Binding Potential Affinity Test_Compound Test Compound (this compound) Test_Compound->Binding Unknown Affinity Antibody Specific Antibody Antibody->Binding High_Signal High Specificity (Accurate Quantification) Binding->High_Signal Low_Signal Cross-Reactivity (Inaccurate Quantification) Binding->Low_Signal

Factors Influencing Immunoassay Specificity

References

In vitro toxicity comparison of "N-(3-Acetyl-2-hydroxyphenyl)acetamide" and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Toxicity Comparison of N-(3-Acetyl-2-hydroxyphenyl)acetamide and Its Isomers

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of the specified isomers. Cytotoxicity is a key indicator of a compound's potential to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting cell growth and viability.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
N-(4-hydroxyphenyl)acetamide (Paracetamol)HeLa (Human cervical cancer)MTT24 hours2.586 mg/mL[1][2]
HeLa (Human cervical cancer)MTT48 hours1.8 mg/mL[1][2]
HeLa (Human cervical cancer)MTT72 hours0.658 mg/mL[1][2]
HEK 293 (Human embryonic kidney)Real-Time Cell Analysis24 hours21.86 mM[1]
HepG2 (Human liver cancer)MTTNot Specified>10 mM[3]
J774.2 (Mouse macrophage)MTTNot SpecifiedLower than HepG2[4]
N-(2-hydroxyphenyl)acetamide MCF-7 (Human breast cancer)MTT48 hours1.65 mM[5]
This compound No data available
N-(5-Acetyl-2-hydroxyphenyl)acetamide No data available
In Vitro Genotoxicity Data

Genotoxicity assessment is crucial for determining if a compound can damage genetic material (DNA). While specific comparative data for these isomers is scarce, general findings for acetamide suggest a low potential for genotoxicity in in vitro assays.[6]

CompoundAssayCell LineResultsReference
Acetamide (Parent compound)Various in vitro assaysVariousMostly negative for genotoxicity[6]
N-(4-hydroxyphenyl)acetamide (Paracetamol)In vivo mutation assaysF344 gpt delta ratsNo significant increase in mutations[7]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring metabolic activity.[1]

Objective: To determine the cytotoxic effect of a test compound on a given cell line.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.

Objective: To evaluate the DNA-damaging potential of a test compound.

Principle: Cells are embedded in agarose on a microscope slide and lysed. DNA is then subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the cell line of interest.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis to allow the migration of fragmented DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).

Mandatory Visualization

Signaling Pathway of Paracetamol-Induced Hepatotoxicity

Overdose of paracetamol leads to severe liver damage primarily through the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][8] At therapeutic doses, paracetamol is safely metabolized by glucuronidation and sulfation.[8] However, during an overdose, these pathways become saturated, leading to increased metabolism by the cytochrome P450 system to the toxic NAPQI.[1][8] NAPQI depletes cellular glutathione (GSH) stores and forms protein adducts, particularly on mitochondrial proteins, leading to oxidative stress and cell death.[8][9]

G cluster_0 Therapeutic Dose cluster_1 Overdose Paracetamol_T Paracetamol Glucuronidation Glucuronidation Paracetamol_T->Glucuronidation Sulfation Sulfation Paracetamol_T->Sulfation Safe_Metabolites Safe Metabolites Glucuronidation->Safe_Metabolites Sulfation->Safe_Metabolites Paracetamol_O Paracetamol CYP450 CYP450 Metabolism Paracetamol_O->CYP450 NAPQI NAPQI (Toxic) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Detoxification Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Cell_Death Hepatocyte Death Oxidative_Stress->Cell_Death

Caption: Metabolic pathways of paracetamol at therapeutic vs. overdose concentrations.

Experimental Workflow for In Vitro Toxicity Testing

The following diagram illustrates a general workflow for assessing the in vitro toxicity of chemical compounds.

G start Start: Compound Selection cell_culture Cell Line Culture and Maintenance start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) cell_culture->genotoxicity data_analysis Data Analysis (IC50, DNA Damage) cytotoxicity->data_analysis genotoxicity->data_analysis end End: Toxicity Profile data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity and genotoxicity assessment.

References

Structure-activity relationship of "N-(3-Acetyl-2-hydroxyphenyl)acetamide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of acetamide derivatives, with a focus on their potential as therapeutic agents. Due to a lack of specific studies on N-(3-Acetyl-2-hydroxyphenyl)acetamide derivatives, this document extrapolates SAR principles from closely related acetanilide and acetamide compounds. The information presented herein is intended to guide future research and drug design efforts in this chemical space.

The diverse biological activities of acetamide derivatives, including anti-inflammatory, analgesic, and antioxidant effects, make them a compelling scaffold for medicinal chemistry.[1] Modifications to the core acetamide structure, particularly on the phenyl ring and the acetamide side chain, have been shown to significantly influence their pharmacological profiles.

General Synthesis of Acetamide Derivatives

A common route for the synthesis of N-substituted acetamide derivatives involves the reaction of a primary or secondary amine with an acetylating agent, such as acetyl chloride or acetic anhydride. For more complex derivatives, coupling agents can be employed to facilitate the formation of the amide bond between a carboxylic acid and an amine.

SynthesisWorkflow cluster_acetylation Direct Acetylation cluster_coupling Amide Coupling amine Substituted Aniline intermediate Intermediate amine->intermediate Base final_product N-Aryl Acetamide Derivative amine->final_product acetylating_agent Acetylating Agent (e.g., Acetyl Chloride) acetylating_agent->intermediate coupling_reagents Coupling Reagents (e.g., EDC, HOBt) coupling_reagents->final_product carboxylic_acid Substituted Carboxylic Acid carboxylic_acid->coupling_reagents intermediate->final_product

General Synthetic Routes for N-Aryl Acetamide Derivatives.

Comparative Biological Activity

The following sections detail the structure-activity relationships of acetamide derivatives concerning their anti-inflammatory, analgesic, and antioxidant activities. The data presented is collated from studies on various acetanilide and acetamide analogs.

Anti-inflammatory Activity

Many acetanilide derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[2] The general structure of these compounds allows for modifications that can enhance potency and selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Acetamide Derivatives

Compound IDSubstituents on Phenyl RingOther ModificationsIC50 (µM) for COX-2Reference
Celecoxib 4-Sulfonamidophenyl, 5-(4-methylphenyl)Pyrazole ring0.041[3][4]
Phenol-based 1 Phenol group-0.768[3][4]
Phenol-based 2 Phenol group-0.616[3][4]
Phar-95239 VariesVaries0.82[5]
T0511-4424 VariesVaries0.69[5]
Zu-4280011 VariesVaries0.76[5]

Structure-Activity Relationship for Anti-inflammatory Activity:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as a sulfonamide group at the para-position, are a common feature in selective COX-2 inhibitors like celecoxib.

  • Heterocyclic Rings: The incorporation of heterocyclic rings, such as pyrazole, can enhance binding to the active site of COX-2.[4]

  • Amide Linker: The acetamide group can act as a crucial hydrogen bond donor/acceptor, interacting with key amino acid residues in the enzyme's active site.[3]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Acetamide_Derivative Acetamide Derivative (COX-2 Inhibitor) Acetamide_Derivative->COX2 Inhibition

Mechanism of Action of COX-2 Inhibiting Acetamide Derivatives.
Analgesic Activity

The analgesic properties of acetanilide derivatives are often linked to their anti-inflammatory action, but other mechanisms may also be involved.

Table 2: Analgesic Activity of Selected Acetanilide Derivatives

Compound IDTest ModelDose (mg/kg)% Inhibition of Pain/ResponseReference
C5 Eddy's Hot Plate100Highest analgesic action (qualitative)[6]
2a-j Acetic Acid-Induced Writhing100Significant decrease in writhing[7]
2a-j Hot-Plate Test100Increase in latency[7]
2a-j Tail-Clip Test100Increase in latency[7]

Structure-Activity Relationship for Analgesic Activity:

  • Lipophilicity: Appropriate lipophilicity is crucial for crossing the blood-brain barrier and reaching central nervous system targets.

  • Substituent Effects: The presence of specific substituents can modulate the analgesic potency. For instance, in one study, a tolyl group in the N-phenyl ring showed high activity.[6]

Antioxidant Activity

Some acetamide derivatives exhibit antioxidant properties by scavenging free radicals. The presence of a hydroxyl group on the phenyl ring is often a key feature for this activity.

Table 3: In Vitro Antioxidant Activity of Selected Acetamide Derivatives

Compound IDAssayIC50 (µM) or % ScavengingReference
30003-30007 ABTS Radical ScavengingVaries[8]
40003-40007 ABTS Radical ScavengingVaries[8]
General DPPH Radical ScavengingVaries based on structure[9][10]

Structure-Activity Relationship for Antioxidant Activity:

  • Hydroxyl Groups: Phenolic hydroxyl groups are excellent hydrogen donors, which is a primary mechanism for radical scavenging. The position of the hydroxyl group can influence the activity.

  • Electron-Donating Groups: Other electron-donating groups on the phenyl ring can also enhance antioxidant capacity.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

  • Reagents and Materials: Human recombinant COX-2 enzyme, assay buffer, heme, arachidonic acid (substrate), test compounds, and a detection reagent (e.g., for measuring prostaglandin E2).[2][11]

  • Procedure:

    • The COX-2 enzyme is pre-incubated with the test compound or vehicle control in the assay buffer containing heme.[2]

    • The enzymatic reaction is initiated by the addition of arachidonic acid.[2]

    • The reaction is allowed to proceed for a specific time at 37°C and then terminated.[2]

    • The amount of prostaglandin produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).[2]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.[5]

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This in vivo model assesses the anti-inflammatory activity of a compound.

  • Animals: Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • The test compound or vehicle is administered orally or intraperitoneally.[6]

    • After a set time, a sub-plantar injection of carrageenan solution is given into the right hind paw to induce inflammation.[6]

    • The paw volume is measured at different time intervals using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[6]

Eddy's Hot Plate Test (Analgesic)

This method evaluates the central analgesic activity of a compound.

  • Animals: Mice are commonly used.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The animals are placed on the hot plate, and the time until they show a response (e.g., licking their paws or jumping) is recorded as the reaction time or latency.[12]

    • The test compound or vehicle is administered, and the reaction time is measured again at various time points.

  • Data Analysis: An increase in the reaction time is indicative of analgesic activity.

DPPH Radical Scavenging Assay (Antioxidant)

This in vitro assay measures the free radical scavenging capacity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, methanol or ethanol, and the test compounds.[9][10]

  • Procedure:

    • A solution of the test compound at various concentrations is added to a DPPH solution.[10]

    • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[10]

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[9][10]

  • Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[10]

ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays COX_Assay COX-2 Inhibition Assay Data_Analysis Data Analysis (IC50, % Inhibition) COX_Assay->Data_Analysis DPPH_Assay DPPH Scavenging Assay DPPH_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Paw_Edema->Data_Analysis Hot_Plate Eddy's Hot Plate Test Hot_Plate->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->COX_Assay Compound_Synthesis->DPPH_Assay Compound_Synthesis->Paw_Edema Compound_Synthesis->Hot_Plate SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Workflow for Biological Evaluation of Acetamide Derivatives.

Conclusion

While direct experimental data on the structure-activity relationship of this compound derivatives is currently unavailable, this guide provides a framework based on related acetamide and acetanilide compounds. The anti-inflammatory, analgesic, and antioxidant activities of these derivatives are highly dependent on the nature and position of substituents on the aromatic ring and modifications to the acetamide moiety. Further research involving the synthesis and systematic biological evaluation of derivatives of the target compound is warranted to elucidate its specific SAR and therapeutic potential. The experimental protocols and comparative data presented here can serve as a valuable resource for guiding such future investigations.

References

Unraveling the Cyclooxygenase Inhibition Profile of Hydroxyphenylacetamide Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cyclooxygenase (COX) inhibitory effects of hydroxyphenylacetamide isomers reveals nuances in their anti-inflammatory potential. This guide provides a comparative analysis of the available data, focusing on the well-characterized para-isomer (paracetamol) and contextualizing its activity against the broader landscape of non-steroidal anti-inflammatory drugs (NSAIDs). While experimental data for the ortho- and meta-isomers remains elusive in the public domain, this study serves as a foundational reference for researchers in drug discovery and pharmacology.

Introduction to Cyclooxygenase and Inflammation

Cyclooxygenase (COX), a key enzyme in the inflammatory cascade, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including gastric mucosal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1] Consequently, the selective inhibition of COX-2 over COX-1 is a primary objective in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[1]

Hydroxyphenylacetamides, a class of organic compounds, have been investigated for their potential as COX inhibitors. The position of the hydroxyl group on the phenyl ring can significantly influence the compound's biological activity. This guide focuses on the comparative COX inhibitory effects of the different positional isomers of hydroxyphenylacetamide.

Comparative Inhibitory Activity

Paracetamol exhibits a degree of selectivity for COX-2. In vitro studies have demonstrated that paracetamol has an IC50 value of 113.7 µM for COX-1 and 25.8 µM for COX-2, resulting in a 4.4-fold selectivity towards COX-2.[2][3] This preferential inhibition of COX-2 is believed to contribute to its analgesic and antipyretic properties with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[2]

For a broader perspective, the following table compares the COX inhibitory activity of paracetamol with other common NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Paracetamol (p-hydroxyphenylacetamide) 113.7 [2][3]25.8 [2][3]4.4 [2][3]
Ibuprofen13.134.40.38
Diclofenac1.10.129.17
Celecoxib150.04375

Note: IC50 values can vary between different assay conditions and enzyme sources. The data presented here is for comparative purposes.

Experimental Protocols

The determination of COX inhibitory activity is typically performed using in vitro assays. A common method is the whole blood assay, which measures the production of specific prostaglandins as an index of COX-1 and COX-2 activity.

Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the concentration of an inhibitor required to reduce the activity of COX-1 and COX-2 by 50% (IC50).

Materials:

  • Fresh human whole blood

  • Test compounds (hydroxyphenylacetamide isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

  • Incubator, centrifuge, and microplate reader

Procedure:

  • COX-1 Activity (TXB2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

    • Coagulation is initiated to induce platelet activation and subsequent TXB2 production via COX-1.

    • The reaction is stopped, and plasma is collected by centrifugation.

    • TXB2 levels in the plasma are quantified using an EIA kit.

  • COX-2 Activity (PGE2 Production):

    • Aliquots of whole blood are pre-incubated with LPS to induce the expression of COX-2.

    • Various concentrations of the test compound or vehicle control are added to the blood.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and plasma is collected by centrifugation.

    • PGE2 levels in the plasma are quantified using an EIA kit.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms

To better understand the biological context and experimental design, the following diagrams illustrate the COX signaling pathway and the workflow of the inhibition assay.

COX_Signaling_Pathway PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Membrane Cell Membrane Phospholipids Membrane->PLA2 Stimulus COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins PGH2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins PGH2_2->Prostaglandins_2 GI Gastric Mucosa Platelet Aggregation Prostaglandins_1->GI Inflammation Inflammation Pain, Fever Prostaglandins_2->Inflammation Inhibitors Hydroxyphenyl- acetamide Isomers Inhibitors->COX1 Inhibitors->COX2

Caption: The cyclooxygenase (COX) signaling pathway.

COX_Inhibition_Assay_Workflow Start Start Blood Collect Human Whole Blood Start->Blood Aliquots Aliquot Blood Samples Blood->Aliquots COX1_path COX-1 Pathway Aliquots->COX1_path COX2_path COX-2 Pathway Aliquots->COX2_path Add_Inhibitor1 Add Test Compound (or Vehicle) COX1_path->Add_Inhibitor1 Induce_COX2 Induce COX-2 with LPS COX2_path->Induce_COX2 Induce_Coag Induce Coagulation Add_Inhibitor1->Induce_Coag Incubate_Stop1 Incubate & Stop Reaction Induce_Coag->Incubate_Stop1 Add_Inhibitor2 Add Test Compound (or Vehicle) Add_AA Add Arachidonic Acid Add_Inhibitor2->Add_AA Induce_COX2->Add_Inhibitor2 Incubate_Stop2 Incubate & Stop Reaction Add_AA->Incubate_Stop2 Centrifuge1 Centrifuge Incubate_Stop1->Centrifuge1 Centrifuge2 Centrifuge Incubate_Stop2->Centrifuge2 Collect_Plasma1 Collect Plasma Centrifuge1->Collect_Plasma1 Collect_Plasma2 Collect Plasma Centrifuge2->Collect_Plasma2 EIA1 Quantify TXB2 (EIA) Collect_Plasma1->EIA1 EIA2 Quantify PGE2 (EIA) Collect_Plasma2->EIA2 Analyze Calculate IC50 Values EIA1->Analyze EIA2->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The available evidence indicates that p-hydroxyphenylacetamide (paracetamol) is a weak, yet selective, inhibitor of COX-2. This selectivity likely underpins its clinical profile as an effective analgesic and antipyretic with a favorable gastrointestinal safety profile compared to non-selective NSAIDs.

A significant gap in the current understanding is the lack of publicly available data on the COX inhibitory effects of ortho- and meta-hydroxyphenylacetamide isomers. Future research should prioritize the synthesis and in vitro evaluation of these isomers to provide a complete comparative analysis. Such studies would offer valuable insights into the structure-activity relationships of hydroxyphenylacetamides as COX inhibitors and could guide the design of novel anti-inflammatory agents with improved efficacy and safety.

References

A Comparative Guide to the Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of a conventional multi-step synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide and a proposed, more efficient microwave-assisted approach.

This comparison focuses on key performance indicators such as overall yield, purity, reaction time, and the number of synthetic steps. Experimental data for the conventional method is drawn from established patent literature, while the proposed microwave-assisted synthesis is based on well-documented, analogous chemical transformations that highlight the potential for significant process optimization.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for both the conventional and the proposed microwave-assisted synthesis of this compound.

ParameterConventional Multi-Step SynthesisProposed Microwave-Assisted Synthesis
Starting Material Ortho-Aminophenol2-Aminophenol
Number of Steps 52 (including precursor synthesis)
Total Reaction Time > 10 hours< 30 minutes
Overall Yield Up to 41.7%Estimated > 70%
Purity (HPLC) 99.8%High purity expected after chromatography
Key Reagents Acetic anhydride, Methyl iodide, Bromine, Acetyl chloride, Pd/C, H₂Acetic anhydride, Lewis Acid (e.g., AlCl₃)
Energy Source Conventional heating/coolingMicrowave irradiation

Experimental Protocols

Conventional Multi-Step Synthesis

This method involves a five-step process starting from ortho-aminophenol, as detailed in patent literature.[1]

Step 1: Acetylation of Ortho-Aminophenol

  • Reactants: Ortho-Aminophenol, Acetic anhydride, Ethyl acetate.

  • Procedure: To a solution of ortho-aminophenol (1 mol) in ethyl acetate (2 L) at -5 to 0 °C, acetic anhydride (1.1 mol) is added in batches. The mixture is slowly warmed to room temperature and stirred for 3.5 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-(2-hydroxyphenyl)acetamide.

  • Yield: 99%

Step 2: Methylation of N-(2-hydroxyphenyl)acetamide

  • Reactants: N-(2-hydroxyphenyl)acetamide, Methyl iodide, Potassium carbonate, Acetone.

  • Procedure: N-(2-hydroxyphenyl)acetamide (1 mol) is dissolved in acetone, and potassium carbonate and methyl iodide are added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified.

  • Yield: High (not explicitly quantified in the source)

Step 3: Bromination

  • Reactants: The methylated product from Step 2, Bromine, Acetic acid.

  • Procedure: The substrate is dissolved in acetic acid, and a solution of bromine in acetic acid is added dropwise at a controlled temperature. After the addition is complete, the mixture is stirred until the reaction is complete. The product is isolated by precipitation and filtration.

  • Yield: High (not explicitly quantified in the source)

Step 4: Friedel-Crafts Acetylation

  • Reactants: The brominated product from Step 3, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane.

  • Procedure: In an ice bath, the substrate and AlCl₃ are suspended in dichloromethane. Acetyl chloride is added dropwise, and the reaction is stirred at 25 °C under a nitrogen atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is quenched with ice water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated.

  • Yield: 78.8%

Step 5: Reduction-Debromination

  • Reactants: The acetylated product from Step 4, Palladium on carbon (Pd/C), Hydrogen gas, Acid scavenger (e.g., triethylamine), Solvent.

  • Procedure: The substrate and Pd/C are suspended in a suitable solvent. An acid scavenger is added, and the mixture is heated to 50-75 °C under a hydrogen atmosphere for 3-6 hours. After cooling, the catalyst is filtered off, and the product is purified by recrystallization.

  • Total Overall Yield: Up to 41.7%

  • Purity: 99.8% (by HPLC)

Proposed Microwave-Assisted Synthesis via Fries Rearrangement

This proposed method significantly shortens the synthesis to a two-step process, with the key step being a rapid microwave-assisted Fries rearrangement.

Step 1: Synthesis of N-(2-acetoxyphenyl)acetamide (Precursor)

  • Reactants: 2-Aminophenol, Acetic anhydride.

  • Procedure: 2-Aminophenol is reacted with an excess of acetic anhydride, which serves as both the acetylating agent and the solvent. The mixture is heated briefly to ensure the acetylation of both the amine and hydroxyl groups. The excess acetic anhydride is then removed under reduced pressure to yield the precursor, N-(2-acetoxyphenyl)acetamide.

  • Yield: Expected to be nearly quantitative.

Step 2: Microwave-Assisted Fries Rearrangement

  • Reactants: N-(2-acetoxyphenyl)acetamide, Lewis acid (e.g., Aluminum chloride).

  • Procedure: N-(2-acetoxyphenyl)acetamide and a Lewis acid (e.g., AlCl₃) are placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor for a short period (typically 5-15 minutes) at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by quenching with dilute acid and extraction with an organic solvent. The desired ortho-isomer, this compound, is then purified by column chromatography.

  • Estimated Yield: > 70% (based on similar microwave-assisted Fries rearrangements).

Mandatory Visualization

conventional_synthesis cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Bromination cluster_step4 Step 4: Friedel-Crafts Acetylation cluster_step5 Step 5: Reduction-Debromination Ortho-Aminophenol Ortho-Aminophenol N-(2-hydroxyphenyl)acetamide N-(2-hydroxyphenyl)acetamide Ortho-Aminophenol->N-(2-hydroxyphenyl)acetamide Acetic anhydride (99% yield) Methylated Intermediate Methylated Intermediate N-(2-hydroxyphenyl)acetamide->Methylated Intermediate CH₃I, K₂CO₃ Brominated Intermediate Brominated Intermediate Methylated Intermediate->Brominated Intermediate Br₂, Acetic Acid Acetylated Intermediate Acetylated Intermediate Brominated Intermediate->Acetylated Intermediate Acetyl chloride, AlCl₃ (78.8% yield) This compound This compound Acetylated Intermediate->this compound H₂, Pd/C

Caption: Conventional multi-step synthesis of this compound.

microwave_synthesis cluster_precursor Precursor Synthesis cluster_rearrangement Microwave-Assisted Fries Rearrangement 2-Aminophenol 2-Aminophenol N-(2-acetoxyphenyl)acetamide N-(2-acetoxyphenyl)acetamide 2-Aminophenol->N-(2-acetoxyphenyl)acetamide Acetic anhydride This compound This compound N-(2-acetoxyphenyl)acetamide->this compound Microwave, Lewis Acid (5-15 min)

Caption: Proposed microwave-assisted synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of N-(3-Acetyl-2-hydroxyphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for N-(3-Acetyl-2-hydroxyphenyl)acetamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with care. Based on data for structurally similar compounds, this chemical should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][3] Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Plan:

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name, "this compound," and appropriate hazard warnings.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste with a certified hazardous waste management company. Provide them with a Safety Data Sheet (SDS) for a similar compound if a specific one for this compound is not available, highlighting the need for cautious handling.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the waste disposal company.

Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[1][4][5]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4][5]
Carcinogenicity Suspected of causing cancer.[2][6]

Experimental Protocols

Currently, there are no cited key experiments that require detailed methodologies in the context of disposal procedures. The provided information is based on standard chemical waste management protocols.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate into a Labeled, Sealed Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide Chemical Information and (if necessary) SDS of a Similar Compound E->F G Arrange for Waste Pickup F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-(3-Acetyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(3-Acetyl-2-hydroxyphenyl)acetamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for structurally similar compounds and general best practices for laboratory chemical handling.

Hazard Identification and Summary

This compound and its analogs are classified with several potential hazards. It is imperative to handle this compound with care, adhering to the safety precautions outlined below.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]
Carcinogenicity A related compound, Acetamide, is suspected of causing cancer.[3]

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment must be worn when handling this compound.

Recommended PPE for Handling this compound:
PPE CategoryItemStandard/Specification
Eye and Face Protection Safety GogglesEuropean Standard EN 166 or equivalent.[2]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect before use.
Body Protection Laboratory CoatLong-sleeved to prevent skin contact.[2]
Chemical-resistant ApronRecommended for larger quantities or when splashing is likely.
Respiratory Protection Air-purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize risk and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Remove all sources of ignition from the handling area.

  • Donning PPE :

    • Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use non-sparking tools if the compound is in a powdered form.

    • Keep the container tightly closed when not in use.[1][4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[1][4]

    • Remove and properly store or dispose of contaminated PPE.[4][5]

Chemical Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Avoid Dust/Aerosol Formation prep3->handle1 handle2 Prevent Contact with Skin/Eyes handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste Properly post2->post3

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:
  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.[2]

  • Storage of Waste :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Disposal Method :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][5]

    • Do not allow the product to enter drains, other waterways, or soil.[4]

Waste Disposal Workflow Diagram

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Collect Waste in Labeled Container collect2 Segregate from Incompatible Waste collect1->collect2 storage1 Store in a Cool, Dry, Ventilated Area collect2->storage1 storage2 Keep Container Tightly Closed storage1->storage2 disposal1 Arrange for Professional Waste Disposal storage2->disposal1 disposal2 Follow All Local/National Regulations disposal1->disposal2

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.